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  • Product: Dar-4MT
  • CAS: 339527-82-1

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture and Application of DAR-4MT in Nitric Oxide Detection

Executive Summary The accurate, real-time quantification of intracellular nitric oxide (NO) is a critical bottleneck in vascular biology, neuropharmacology, and mechanotransduction research. Due to the transient nature o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate, real-time quantification of intracellular nitric oxide (NO) is a critical bottleneck in vascular biology, neuropharmacology, and mechanotransduction research. Due to the transient nature of NO (half-life of 0.1–5 seconds)[1], traditional detection methods often fail to capture spatial and temporal resolution. Enter DAR-4MT (Diaminorhodamine-4M triazole), the highly stable, fluorescent product formed when the rhodamine-based probe DAR-4M reacts with NO-derived reactive nitrogen species[2][3].

Unlike legacy fluorescein-based probes (e.g., DAF-2), the rhodamine backbone of DAR-4MT shifts its spectral profile into the red wavelengths, effectively bypassing the autofluorescence of biological tissues and providing a significantly wider pH stability window[4][5]. This technical guide deconstructs the chemical structure, molecular weight properties, mechanistic causality, and validated experimental workflows for utilizing DAR-4MT in advanced bio-imaging.

Physicochemical Architecture & Molecular Properties

DAR-4MT is characterized by a robust xanthylium core, which is responsible for its exceptional photostability and high quantum yield upon triazole formation. The structural transition from the weakly fluorescent DAR-4M to the highly fluorescent DAR-4MT yields an approximate 840-fold increase in fluorescence quantum efficiency[4].

Quantitative Data: DAR-4MT Chemical Properties
PropertySpecification
Chemical Name Diaminorhodamine-4M triazole
IUPAC / Synonym 3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium
CAS Number 339527-82-1[6][7]
Molecular Formula C₂₅H₂₃N₅O₃[8]
Molecular Weight 441.49 g/mol [8]
Excitation Maximum (λex) ~554–560 nm[4][9]
Emission Maximum (λem) ~572–575 nm[4][9]
pH Stability Range pH 4.0 – 12.0[4]
Detection Limit ~5–10 nM[3][4]

Mechanistic Causality: The Formation of DAR-4MT

To utilize DAR-4MT effectively, researchers must understand the causality of its formation. DAR-4M does not react directly with the NO radical itself. Instead, in the presence of oxygen, NO is oxidized into reactive intermediates (such as N₂O₃). The electron-rich diamino groups on the non-fluorescent DAR-4M probe undergo a rapid chelation and nitrosation reaction with these intermediates, closing the ring to form the highly fluorescent triazole product, DAR-4MT[2][3].

ReactionPathway NO Nitric Oxide (NO) + Oxygen (O2) N2O3 Reactive Intermediate (e.g., N2O3) NO->N2O3 Oxidation DAR4MT DAR-4MT (Highly Fluorescent Triazole) N2O3->DAR4MT Reaction DAR4M DAR-4M (Non-fluorescent) DAR4M->DAR4MT Chelation

Reaction pathway of DAR-4M with reactive nitrogen species to form fluorescent DAR-4MT.

The Role of DAR-4M AM (Acetoxymethyl Ester)

For intracellular applications, the highly polar DAR-4M cannot passively cross the hydrophobic lipid bilayer. Therefore, researchers utilize DAR-4M AM , an acetoxymethyl ester derivative. The non-polar AM groups mask the hydrophilic moieties, allowing the probe to diffuse freely into the cell. Once inside, ubiquitous cytoplasmic esterases cleave the AM groups, trapping the now-hydrophilic DAR-4M inside the cytosol[10][11]. Subsequent reaction with intracellular NO generates the trapped, fluorescent DAR-4MT.

Comparative Advantage: DAR-4MT vs. DAF-Series Probes

Historically, Diaminofluorescein (DAF-2) was the gold standard for NO detection. However, DAF-2 suffers from severe limitations in complex biological matrices. The structural shift to the rhodamine backbone in DAR-4MT resolves these critical failure points[2][5].

FeatureDAR-4MT (Rhodamine-based)DAF-2T (Fluorescein-based)Mechanistic Impact
Excitation Wavelength ~560 nm (Red)~495 nm (Green)DAR-4MT bypasses green tissue autofluorescence (e.g., elastin, NADH)[5].
pH Stability pH 4 – 12pH > 7DAR-4MT remains stable in acidic environments (e.g., lysosomes, ischemic tissue)[2][4].
Photostability Extremely HighModerate to LowDAR-4MT allows for prolonged time-lapse imaging without rapid photobleaching[2][5].

Self-Validating Experimental Protocol: Intracellular NO Detection

To ensure scientific integrity and reproducible data, the following protocol is designed as a self-validating system. Every step includes the underlying causality to prevent common methodological errors.

Step-by-Step Methodology

1. Stock Solution Preparation

  • Action: Dissolve 1 mg of DAR-4M AM in anhydrous DMSO to create a 5 mM stock solution[2].

  • Causality: The DMSO must be anhydrous. Any moisture will prematurely hydrolyze the AM ester groups in the vial, rendering the probe cell-impermeable and ruining the assay.

2. Cell Washing (Critical Step)

  • Action: Wash cultured cells twice with a pre-warmed, serum-free balanced salt solution (e.g., PBS or DMEM without phenol red)[2][10].

  • Causality: Fetal Bovine Serum (FBS) contains high levels of extracellular esterases. If serum is present during loading, the AM groups will be cleaved outside the cell. The resulting DAR-4M will not enter the cells, causing massive extracellular background fluorescence and false-negative intracellular readings.

3. Cell Loading & Incubation

  • Action: Dilute the stock solution in serum-free media to a final working concentration of 5–10 μM. Incubate cells for 30–60 minutes at 37°C in the dark[10][11].

  • Causality: This time window allows sufficient passive diffusion and subsequent intracellular enzymatic cleavage by cytoplasmic esterases.

4. Post-Load Washing

  • Action: Wash the cells 2-3 times with fresh media to remove any uninternalized probe[10].

  • Causality: Removes extracellular fluorophores that would otherwise react with NO diffusing out of the cell, skewing the spatial resolution of the imaging.

5. Stimulation and Imaging

  • Action: Apply the mechanical or chemical stimulus (e.g., L-arginine, shear stress) to induce NO production[3][12]. Image using a rhodamine filter set (Excitation: ~545-560 nm / Emission: ~575-580 nm)[10][11].

  • Validation Control: Treat a parallel control well with L-NAME (an NOS inhibitor) prior to stimulation. A lack of fluorescence increase in the L-NAME group validates that the DAR-4MT signal is strictly NO-dependent[5][12].

Workflow Step1 1. Probe Preparation Dissolve DAR-4M AM in anhydrous DMSO Step2 2. Cell Washing Use serum-free buffer to remove extracellular esterases Step1->Step2 Step3 3. Cell Loading Incubate cells with DAR-4M AM (30-60 min, 37°C) Step2->Step3 Step4 4. Intracellular Hydrolysis Cytoplasmic esterases cleave AM ester -> DAR-4M Step3->Step4 Step5 5. NO Reaction & Trapping DAR-4M + NO -> DAR-4MT Step4->Step5 Step6 6. Fluorescence Imaging Excitation: ~560 nm / Emission: ~575 nm Step5->Step6

Self-validating experimental workflow for intracellular NO detection using DAR-4M AM.

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Exploratory

Fluorescent Probes for Nitric Oxide Detection: An In-Depth Technical Guide to DAR-4M AM and DAR-4MT

Executive Summary Nitric oxide (NO) is a ubiquitous, transient gaseous signaling molecule that plays critical roles in vasodilation, neurotransmission, and immune responses. Due to its short half-life and low physiologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitric oxide (NO) is a ubiquitous, transient gaseous signaling molecule that plays critical roles in vasodilation, neurotransmission, and immune responses. Due to its short half-life and low physiological concentration, real-time spatial and temporal detection of NO requires highly sensitive bioimaging tools. While fluorescein-based probes (such as DAF-2) have historically served as the industry standard, they suffer from severe limitations in acidic environments and exhibit emission spectra that overlap heavily with cellular autofluorescence.

To overcome these analytical barriers, the diaminorhodamine-based probe DAR-4M AM was developed. This whitepaper provides an authoritative overview of the mechanistic chemistry, photophysical properties, and validated experimental protocols for utilizing DAR-4M AM and its activated fluorophore, DAR-4MT , in live-cell NO detection.

The Mechanistic Chemistry of DAR-4M Activation

DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is engineered as a cell-permeable, photo-stable rhodamine derivative. In its native state, the probe is virtually non-fluorescent[1]. The detection of intracellular NO relies on a two-step activation pathway:

  • Cellular Trapping (Hydrolysis): The lipophilic acetoxymethyl (AM) ester facilitates passive diffusion across the plasma membrane. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis yields DAR-4M, a membrane-impermeable compound that becomes effectively trapped within the cell[2].

  • Nitrosation (Fluorescence Activation): DAR-4M does not react directly with unoxidized NO. Instead, it reacts with NO autoxidation products—specifically dinitrogen trioxide (N₂O₃)—in the presence of oxygen. This irreversible nitrosation converts the vicinal diamine of DAR-4M into a highly fluorescent triazole ring, forming DAR-4MT [3].

Pathway A DAR-4M AM (Cell-Permeable) C DAR-4M (Cytosolic, Non-fluorescent) A->C Intracellular Esterases E DAR-4MT (Highly Fluorescent Triazole) C->E NO / O₂ (Nitrosation)

Caption: Intracellular activation pathway of DAR-4M AM into the fluorescent DAR-4MT.

Photophysical Properties: Overcoming the Limitations of DAF-2

The transition from fluorescein-based (DAF-2) to rhodamine-based (DAR-4M) probes solves two major challenges in fluorescence microscopy: pH sensitivity and autofluorescence .

DAF-2 loses its fluorescence rapidly below pH 7.0, rendering it useless for detecting NO in acidic organelles (e.g., lysosomes, pH ~4.5) or in pathological models characterized by acidosis (e.g., ischemic tissues or tumor microenvironments). In contrast, DAR-4M maintains its fluorescence down to pH 4.0[3]. Furthermore, the red-shifted excitation and emission spectra of DAR-4M avoid the blue/green autofluorescence typical of biological tissues.

Upon conversion to DAR-4MT, the fluorescence quantum yield increases approximately 840-fold, providing an exceptional signal-to-noise ratio ([3]).

Quantitative Comparison of NO Probes
PropertyDAR-4M / DAR-4MTDAF-2 / DAF-2TAnalytical Advantage of DAR-4M
Fluorophore Core RhodamineFluoresceinRed-shifted emission avoids cellular autofluorescence.
Excitation / Emission ~550 nm / ~575 nm~495 nm / ~515 nmCompatible with standard Cy3/Rhodamine filter sets[1].
pH Stability pH 4.0 – 12.0pH > 7.0Enables definitive detection in acidic cellular environments[4].
Fluorescence Enhancement ~840-fold~180-foldSuperior signal-to-noise ratio upon NO binding[3].
Detection Limit ~7 - 10 nM~5 nMHighly sensitive for physiological NO concentrations.

Experimental Protocol: Live-Cell Intracellular NO Detection

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for live-cell NO imaging. Every step is designed with specific causality to minimize artifacts and maximize probe efficacy.

Step-by-Step Methodology
  • Reagent Preparation: The probe is typically supplied as a 5 mM stock in DMSO. Dilute this stock 500-fold in a neutral aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a working concentration of 10 µM[1].

    • Causality: Maintaining DMSO below 0.2% prevents solvent-induced cytotoxicity. You must avoid Phenol Red and Bovine Serum Albumin (BSA); Phenol Red quenches the rhodamine emission spectrum, while BSA non-specifically binds the hydrophobic probe, drastically reducing cellular uptake[1][5].

  • Cell Loading: Incubate the target cells with the 10 µM DAR-4M AM solution for 60 minutes at 37°C[2].

    • Causality: This duration provides sufficient time for the lipophilic AM ester to permeate the lipid bilayer and for intracellular esterases to fully hydrolyze the AM groups, trapping the probe in the cytosol[2].

  • Washing: Wash the cells gently 2–3 times with a probe-free, neutral buffer.

    • Causality: Removing the extracellular probe eliminates background fluorescence caused by extracellular NO reacting with residual DAR-4M, ensuring the measured signal is strictly intracellular[2].

  • Stimulation: Introduce the NO-inducing agent (e.g., Ionomycin to stimulate nNOS) or an NO donor (e.g., SNAP)[2][6].

    • Causality: Ionomycin induces calcium mobilization, which activates calcium/calmodulin-dependent nitric oxide synthases (NOS), driving the endogenous production of NO to react with the trapped DAR-4M[6].

  • Fluorescence Imaging: Image the cells using a standard Cy3 or Rhodamine filter set (Excitation: ~550 nm / Emission: ~575 nm)[1][4].

Workflow Step1 1. Reagent Preparation Dilute 5 mM DMSO stock to 10 µM in neutral buffer (Avoid BSA & Phenol Red) Step2 2. Cell Loading Incubate cells for 60 min at 37°C (Facilitates AM ester cleavage) Step1->Step2 Step3 3. Washing Wash with PBS to remove extracellular probe (Minimizes background fluorescence) Step2->Step3 Step4 4. Stimulation & Reaction Introduce NO-inducer (e.g., Ionomycin) or NO-donor (Forms DAR-4MT) Step3->Step4 Step5 5. Fluorescence Imaging Excitation: ~550 nm | Emission: ~575 nm (Rhodamine filter set) Step4->Step5

Caption: Step-by-step experimental workflow for live-cell NO detection using DAR-4M AM.

Specificity Caveats and Data Interpretation

While DAR-4M is highly sensitive, researchers must rigorously understand its specificity profile to avoid misinterpreting data.

A critical pharmacological study by demonstrated that DAR-4M acts as a sensor for reactive nitrogen species (RNS) broadly, rather than being exclusively specific to NO[7]. The study revealed that while superoxide or hydrogen peroxide alone do not trigger fluorescence, the presence of peroxynitrite (ONOO⁻) can significantly potentiate the fluorescent yield of DAR-4M when reacting with low levels of NO[7].

Application Scientist Insight: Because the fluorescent yield is heavily influenced by the presence of other oxidants in the sample, DAR-4M should be utilized as a qualitative or semi-quantitative tool for assessing RNS/NO production[7]. Strict quantitative comparisons between different biological samples—especially those with varying baseline levels of oxidative stress—are inappropriate unless validated by orthogonal methods (e.g., EPR spectroscopy or chemiluminescence).

References

  • Kojima, H., et al. (2001). "Bioimaging of Nitric Oxide with Fluorescent Indicators Based on the Rhodamine Chromophore." Analytical Chemistry. URL:[Link]

  • Lacza, Z., et al. (2005). "The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO." Journal of Pharmacological and Toxicological Methods. URL:[Link]

  • Goryo Chemical. "Diaminorhodamine-4M (DAR-4M) Product Information." Goryo Chemical. URL: [Link]

Sources

Foundational

Core Mechanistic Principles: The DAR-4MT Activation Pathway

Spectral Properties and Application of DAR-4MT: An In-Depth Technical Guide to Rhodamine-Based Nitric Oxide Detection In the landscape of reactive nitrogen species (RNS) detection, the accurate spatial and temporal resol...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectral Properties and Application of DAR-4MT: An In-Depth Technical Guide to Rhodamine-Based Nitric Oxide Detection

In the landscape of reactive nitrogen species (RNS) detection, the accurate spatial and temporal resolution of intracellular nitric oxide (NO) remains a critical bottleneck in vascular biology, neuroscience, and immunology. While fluorescein-based probes (such as DAF-2) have historically been the standard, their severe pH-dependency and susceptibility to cellular autofluorescence limit their utility in complex or pathological biological models.

As a solution, Diaminorhodamine-4M (DAR-4M) and its active fluorescent product, DAR-4MT , were developed. This guide provides a comprehensive, field-proven framework for utilizing DAR-4M and understanding the physicochemical causality behind its superior performance.

The fundamental principle of this assay relies on the irreversible reaction between the weakly fluorescent DAR-4M and an oxidation product of NO (typically N₂O₃, formed in the presence of O₂)[1].

To bypass the hydrophobic lipid bilayer, the probe is supplied as an acetoxymethyl ester (DAR-4M AM ). The uncharged AM ester freely diffuses into the cell, where ubiquitous intracellular esterases cleave the AM moieties[2]. This hydrolysis traps the NO-reactive, cell-impermeable DAR-4M within the cytosol. Upon reacting with NO, the diamino group of DAR-4M forms a rigid triazole ring, yielding DAR-4MT [3]. This structural rigidification prevents non-radiative decay pathways, resulting in a massive 840-fold enhancement in fluorescence quantum yield[1].

Pathway A DAR-4M AM (Extracellular) B DAR-4M AM (Intracellular) A->B Membrane Diffusion C DAR-4M (NO-Reactive) B->C Intracellular Esterases D DAR-4MT (Fluorescent) C->D NO + O2 Oxidation

Fig 1: Intracellular activation pathway of DAR-4M AM to the fluorescent DAR-4MT.

Spectral Characteristics & Physicochemical Properties

The transition from a fluorescein backbone to a rhodamine backbone is a deliberate structural choice. Fluorescein derivatives lose their fluorescence in acidic environments because the molecule becomes protonated, shifting away from its highly fluorescent anionic form. Rhodamine-based DAR-4MT remains highly fluorescent across a broad pH range (pH 4.0 to 12.0), making it essential for imaging acidic organelles like lysosomes or ischemic tissues[1]. Furthermore, its longer emission wavelength (orange/red) significantly avoids the green autofluorescence commonly emitted by primary cells and tissues[2].

Table 1: Quantitative Spectral and Physicochemical Data of DAR-4MT

PropertyValueClinical/Experimental Significance
Target Analyte Nitric Oxide (NO)Specific detection requiring O₂ for triazole formation[1].
Active Fluorophore DAR-4MT (Triazole)Highly stable, irreversible signal integration[4].
Excitation Maximum ~552 - 560 nmCompatible with standard 532 nm or 543 nm lasers[2].
Emission Maximum ~572 - 578 nmOrange/red emission minimizes cellular autofluorescence[5].
Detection Limit ~7 - 10 nMHigh sensitivity for physiological NO concentrations[1].
Fluorescence Enhancement ~840-foldExceptional signal-to-noise ratio upon NO binding[1].
pH Stability Range pH 4.0 - 12.0Reliable quantification in acidic organelles/tissues[1].

Experimental Workflow: Intracellular NO Detection

To ensure a self-validating system, the following protocol integrates specific causality-driven steps and necessary controls to prevent artifactual data.

Step-by-Step Methodology
  • Reagent Preparation (5 mM Stock):

    • Action: Dissolve DAR-4M AM in anhydrous DMSO to create a 5 mM stock solution.

    • Causality: The AM ester is highly susceptible to ambient hydrolysis. Using anhydrous DMSO prevents the premature cleavage of the ester bonds before cellular delivery.

  • Working Solution Formulation (10 µM):

    • Action: Dilute the stock 500-fold in a neutral buffer (e.g., PBS, pH 7.4) immediately before use[6].

    • Causality: Aqueous environments will slowly hydrolyze the AM ester. Immediate use ensures the probe remains lipophilic and cell-permeable. Critical: Do not use buffers containing Bovine Serum Albumin (BSA) or phenol red. BSA nonspecifically binds the lipophilic probe, reducing its effective concentration, while phenol red quenches the excitation/emission light[6].

  • Cell Loading and Incubation:

    • Action: Incubate cultured cells with the 10 µM working solution for 60 minutes at 37°C in the dark.

    • Causality: This duration allows sufficient diffusion across the plasma membrane and provides time for intracellular esterases to cleave the AM groups, trapping the NO-reactive DAR-4M inside the cytosol[2].

  • Washing:

    • Action: Wash the cells 2-3 times with fresh, probe-free PBS or imaging buffer.

    • Causality: Removes uninternalized extracellular probe. Failure to wash will result in extracellular DAR-4M reacting with NO, drastically increasing background noise and ruining the spatial resolution of the assay.

  • Stimulation and Imaging:

    • Action: Induce NO production (e.g., via chemical agonists or mechanical stimulation). Image using a fluorescence microscope with a green excitation filter (e.g., Cy3 or TRITC filter sets)[2].

    • Validation Controls: Always run a positive control using an NO donor (e.g., SNAP) to confirm probe loading, and a negative control using an NO synthase inhibitor (e.g., L-NAME) to confirm that the observed fluorescence is specifically due to endogenous NO production.

Workflow S1 Reagent Preparation (5 mM Stock in DMSO) S2 Working Solution (Dilute in PBS, pH 7.4) S1->S2 S3 Cell Incubation (10 µM, 1 h, 37°C) S2->S3 S4 Washing (Remove excess probe) S3->S4 S5 Fluorescence Imaging (Ex: 552nm, Em: 578nm) S4->S5

Fig 2: Step-by-step workflow for intracellular NO detection using DAR-4M AM.

References

  • Goryo Chemical, Inc. - Diaminorhodamine-4M (DAR-4M) and DAR-4M AM Product Information URL: [Link]

Sources

Exploratory

Unveiling Nitrosative Dynamics in ROS Research: The Analytical Role of DAR-4MT

Executive Summary In the complex landscape of cellular redox biology, Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) do not exist in isolation; they are deeply interconnected. The rapid reaction betwee...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of cellular redox biology, Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) do not exist in isolation; they are deeply interconnected. The rapid reaction between superoxide ( O2∙−​ ) and nitric oxide ( NO∙ ) to form peroxynitrite ( ONOO− ) is a cornerstone of oxidative pathology. To accurately map these pathways, researchers require fluorescent probes that can reliably decouple nitrosative stress from the broader ROS network.

As an application scientist, I frequently observe researchers struggling with legacy fluorescein-based probes (like DAF-2) due to pH artifacts and autofluorescence in highly metabolic cells. This whitepaper provides an in-depth technical analysis of DAR-4M AM and its highly fluorescent product, DAR-4MT , detailing why it has become the gold standard for imaging NO-derived RNS in ROS-centric research.

The Chemical Etiology of DAR-4MT

You cannot effectively utilize a fluorescent probe without understanding its exact chemical target. A common misconception in redox biology is that diaminorhodamine probes react directly with the nitric oxide radical ( NO∙ ). They do not.

DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable, non-fluorescent precursor. Upon entering the cell, ubiquitous intracellular esterases cleave the lipophilic AM groups, yielding the membrane-impermeable DAR-4M[1].

Crucially, DAR-4M reacts specifically with oxidized NO equivalents , primarily dinitrogen trioxide ( N2​O3​ )[1]. The formation of N2​O3​ requires the presence of intracellular oxidants or ROS to oxidize NO∙ . When DAR-4M undergoes nitrosation by N2​O3​ , it forms the highly fluorescent benzotriazole derivative, DAR-4MT [1]. The quantum yield of DAR-4MT is 840 times higher than its precursor[2]. Because this reaction relies on the presence of both NO and ROS/oxidants, correctly classify DAR-4M as a qualitative indicator of NO-derived RNS rather than pure NO[3].

Pathway NO Nitric Oxide (NO•) N2O3 Oxidized RNS (N2O3) NO->N2O3 Oxidation by ROS ROS ROS (e.g., O2•-) ROS->N2O3 DAR_T DAR-4MT (Highly Fluorescent) N2O3->DAR_T Nitrosation DAR_AM DAR-4M AM (Cell Permeable) DAR DAR-4M (Non-fluorescent) DAR_AM->DAR Cleavage Esterase Intracellular Esterases Esterase->DAR DAR->DAR_T Reaction with RNS

Intracellular conversion of DAR-4M AM and its reaction with the ROS/RNS network.

Overcoming Legacy Limitations: Why DAR-4MT?

When designing an experiment to monitor ROS/RNS in models of ischemia, inflammation, or mitochondrial dysfunction, the cellular environment is often acidic and highly autofluorescent. developed DAR-4M specifically to overcome the limitations of the widely used DAF-2 probe[2].

  • pH Stability: DAF-2T (the fluorescent product of DAF-2) loses significant fluorescence below pH 5.8. In contrast, DAR-4MT maintains stable fluorescence down to pH 4.0[4]. This is critical when imaging lysosomes, food vacuoles, or ischemic tissue where localized acidosis would otherwise cause a false-negative DAF-2 signal.

  • Spectral Separation from Autofluorescence: DAR-4MT is excited at ~550–560 nm and emits at ~575 nm[1]. By shifting to the red spectrum, DAR-4MT bypasses the 490 nm excitation window that inadvertently excites endogenous flavins (FAD) and lipofuscin, drastically improving the signal-to-noise ratio in living cells[4].

Quantitative Comparison of ROS/RNS Probes
Probe / Active FluorophorePrimary Target SpeciesEx / Em (nm)pH Stability RangeKey Advantage in ROS/RNS Research
DAR-4M AM / DAR-4MT N2​O3​ (NO-derived RNS)~560 / ~575> 4.0 Avoids autofluorescence; highly stable in acidic/ischemic models.
DAF-2 DA / DAF-2T N2​O3​ (NO-derived RNS)~490 / ~515> 5.8High baseline sensitivity, but highly susceptible to pH quenching artifacts.
MitoSOX Red Superoxide ( O2∙−​ )~510 / ~580PhysiologicalSpecifically targets mitochondrial ROS; often used in parallel with DAR-4M.

Self-Validating Experimental Protocol for DAR-4MT Imaging

A fluorescent signal is scientifically meaningless without proving its chemical etiology. Every protocol must be a self-validating system. The following methodology integrates strict pharmacological controls to ensure the DAR-4MT signal you quantify is genuinely derived from the NO/ROS axis.

Step-by-Step Methodology

1. Cell Preparation & Starvation

  • Action: Seed cells in glass-bottom imaging dishes. 4 to 12 hours prior to imaging, wash and incubate cells in serum-free, phenol red-free media.

  • Causality: Phenol red severely interferes with rhodamine-based fluorescence. Serum contains extracellular esterases that will prematurely cleave the AM ester before it enters the cell, ruining loading efficiency.

2. Probe Loading

  • Action: Prepare a working solution of 5 to 10 µM DAR-4M AM[5]. Incubate cells in the dark at 37°C for 30–60 minutes. Wash gently 3 times with warm, phenol red-free buffer.

  • Causality: The 5–10 µM range provides optimal intracellular accumulation without causing probe-induced toxicity[5]. The washing step removes un-cleaved extracellular probe, ensuring only trapped, intracellular DAR-4M is imaged.

3. Pharmacological Validation (The E-E-A-T Standard)

  • Action: Divide your experiment into three distinct cohorts:

    • Cohort A (Vehicle): Standard stimulation.

    • Cohort B (NOS Inhibition): Pre-incubate with 100 µM L-NAME for 30 mins.

    • Cohort C (ROS Scavenging): Pre-incubate with 1 mM TEMPOL for 30 mins.

  • Causality: Because DAR-4M reacts with N2​O3​ [1], inhibiting Nitric Oxide Synthase (NOS) with L-NAME must abolish the signal, proving the nitrogen source. Scavenging ROS with TEMPOL will reduce the oxidation of NO to N2​O3​ , proving the oxidative dependency of the signal[3]. If your signal persists in Cohort B, you are measuring an artifact.

4. Target Stimulation & Live-Cell Imaging

  • Action: Stimulate cells with an agonist (e.g., Bradykinin to raise intracellular Ca2+ and activate eNOS[4]). Image using an excitation filter of 550–560 nm and an emission filter of 575–590 nm[1].

  • Causality: Live-cell imaging is required because DAR-4MT can diffuse or leak over extended periods. Capturing the dynamic fluorescence increase in real-time provides kinetic data on RNS generation.

Workflow Step1 1. Cell Preparation Seed cells & starve in serum-free media Step2 2. Probe Loading Incubate with 5-10 µM DAR-4M AM (1h) Step1->Step2 Step3 3. Pharmacological Validation Apply L-NAME (NOS-) or TEMPOL (ROS-) Step2->Step3 Step4 4. Target Stimulation Induce ROS/RNS production Step3->Step4 Step5 5. Live-Cell Imaging Ex: 550-560 nm | Em: 575-590 nm Step4->Step5 Step6 6. Image Analysis Quantify DAR-4MT fluorescence Step5->Step6

Self-validating live-cell imaging workflow for DAR-4MT fluorescence.

Conclusion

In the rigorous pursuit of understanding oxidative and nitrosative stress, DAR-4MT offers unparalleled advantages over legacy probes. By providing superior pH stability and avoiding the autofluorescence trap of the 490 nm spectrum, it allows researchers to visualize NO-derived RNS with high fidelity. However, its successful application relies entirely on the researcher's understanding of its chemical mechanism—specifically its reliance on N2​O3​ —and the implementation of strict pharmacological controls.

References

  • Kojima, H., Hirotani, M., Nakatsubo, N., Kikuchi, K., Urano, Y., Higuchi, T., Hirata, Y., & Nagano, T. (2001). "Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore." Analytical Chemistry, 73(9), 1967-1973. URL: [Link]

  • Lacza, Z., Pankotai, E., Csordás, A., Gero, D., Kiss, L., Horváth, E. M., Kollai, M., Busija, D. W., & Szabó, C. (2005). "The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO." Journal of Pharmacological and Toxicological Methods, 52(3), 335-340. URL: [Link]

  • Wardman, P. (2007). "Fluorescent and luminescent probes for measurement of oxidative and nitrosative species in cells and tissues: progress, pitfalls, and prospects." Free Radical Biology and Medicine, 43(7), 995-1022. URL: [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Detection of Nitric Oxide: An Application and Protocol Guide for the Fluorescent Probe DAR-4M T

This guide provides a comprehensive overview and detailed protocols for the in vivo detection of nitric oxide (NO) and related reactive nitrogen species (RNS) using the fluorescent probe Diaminorhodamine-4M (DAR-4M). Des...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the in vivo detection of nitric oxide (NO) and related reactive nitrogen species (RNS) using the fluorescent probe Diaminorhodamine-4M (DAR-4M). Designed for researchers, scientists, and professionals in drug development, this document integrates technical specifications with practical, field-tested insights to ensure robust and reliable experimental outcomes.

Introduction: The Challenge and Opportunity of In Vivo Nitric Oxide Imaging

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations, however, present a significant challenge for accurate in vivo detection. The fluorescent probe DAR-4M has emerged as a valuable tool for visualizing NO dynamics in living systems. This guide will provide the foundational knowledge and detailed protocols to effectively utilize DAR-4M for in vivo applications.

Scientific Foundation: Understanding DAR-4M

Mechanism of Action

The cell-permeable acetoxymethyl (AM) ester form, DAR-4M AM, passively diffuses across the cell membrane. Intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR-4M within the cell. In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M is converted to the highly fluorescent triazole derivative, DAR-4M T.[1] This "turn-on" fluorescence provides a high signal-to-noise ratio for detection.

Diagram: Mechanism of Intracellular NO Detection by DAR-4M AM

DAR4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_enzymes DAR-4M_AM_ext DAR-4M AM (Cell-Permeable, Non-fluorescent) DAR-4M_int DAR-4M (Cell-Impermeable, Non-fluorescent) DAR-4M_AM_ext->DAR-4M_int Passive Diffusion DAR-4M_T DAR-4M T (Highly Fluorescent) DAR-4M_int->DAR-4M_T Reaction with NO + O2 Esterases Esterases Esterases->DAR-4M_int Hydrolysis NO Nitric Oxide (NO) NO->DAR-4M_int

Caption: Intracellular conversion of non-fluorescent DAR-4M AM to fluorescent DAR-4M T upon reaction with NO.

Spectral Properties

The rhodamine-based structure of DAR-4M T offers favorable spectral characteristics for in vivo imaging, with excitation and emission in the visible range, which helps to mitigate issues with green autofluorescence often encountered in biological samples.[1]

PropertyWavelength (nm)Source
Excitation Maximum~560[2]
Emission Maximum~575[2]
Recommended Laser Line532 nm or 543 nm[3]
Recommended Filter SetCy3 or similar[3]
Critical Considerations: Specificity and Trustworthiness

While a powerful tool, it is crucial to acknowledge that DAR-4M is not entirely specific to nitric oxide. Studies have shown that DAR-4M measures reactive nitrogen species (RNS) more broadly, and its fluorescence can be potentiated by other oxidants like peroxynitrite in the presence of low levels of NO donors.[4] Therefore, quantitative comparisons between samples can be challenging as the fluorescent yield is influenced by the local oxidative environment.[4] For this reason, the inclusion of rigorous controls is paramount for data interpretation.

In Vivo Application Protocols

The following protocols are designed for mouse models and can be adapted for other species. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

Animal Models and Surgical Preparation

A variety of mouse models can be used to study NO production in different pathological contexts, such as inflammation, sepsis, and neuroinflammation.[5][6][7]

Example: Intravital Microscopy of the Kidney

  • Anesthesia: Anesthetize the mouse using an isoflurane/O2 mixture (3% for induction, 1-1.5% for maintenance).[8] Place the animal on a thermostatically controlled warming pad to maintain body temperature.[8]

  • Catheterization: For intravenous administration of the probe and other agents, expose the jugular vein and insert a PE50 catheter.[8]

  • Kidney Exteriorization: Make a 1.5 cm flank incision to expose the kidney.[8] Gently exteriorize the kidney and place it in a glass-bottom culture dish on a rubber pad to stabilize the organ for imaging.[8]

Diagram: Workflow for Animal Preparation for Intravital Kidney Imaging

Animal_Prep_Workflow Anesthetize Anesthetize Animal (e.g., Isoflurane) Maintain_Temp Maintain Body Temperature (Warming Pad) Anesthetize->Maintain_Temp Catheterize Catheterize Jugular Vein (Probe/Drug Administration) Maintain_Temp->Catheterize Expose_Organ Surgically Expose Organ of Interest (e.g., Kidney via flank incision) Catheterize->Expose_Organ Stabilize Stabilize Organ for Imaging (e.g., in glass-bottom dish) Expose_Organ->Stabilize Position_Microscope Position on Microscope Stage Stabilize->Position_Microscope

Caption: Step-by-step process for preparing a mouse for intravital microscopy of the kidney.

Probe Preparation and Administration

The cell-permeable DAR-4M AM is required for intracellular NO detection.

  • Stock Solution: Prepare a 5 mM stock solution of DAR-4M AM in anhydrous DMSO.[9] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[10][11]

  • Working Solution: Immediately before use, dilute the stock solution. A final concentration of 5-10 µM is a good starting point for in vitro studies and can be adapted for in vivo use.[12] For intravenous injection, the probe can be formulated in a vehicle such as saline containing a small percentage of DMSO and a surfactant like Pluronic F-127 to aid solubility and prevent precipitation. A study using a liposomal formulation administered 200 µL of a 0.4 mM solution intravenously to mice.[5]

  • Administration: Administer the DAR-4M AM working solution via the jugular vein catheter. The optimal dose and timing will need to be determined empirically for each animal model and experimental setup.

In Vivo Imaging

Two-photon microscopy is highly recommended for in vivo imaging due to its deeper tissue penetration and reduced phototoxicity compared to confocal microscopy.

ParameterRecommendationRationale
Microscopy Two-photon Laser Scanning MicroscopyDeeper tissue penetration, reduced scattering, and lower phototoxicity.[13]
Excitation Wavelength 800-840 nmWhile the one-photon excitation max is ~560 nm, two-photon excitation occurs at longer wavelengths. 840 nm has been used for a similar two-photon probe for NO.[14]
Emission Filter 560-600 nm bandpassTo collect the peak emission of DAR-4M T (~575 nm).
Laser Power As low as possibleMinimize phototoxicity and photobleaching.[15][16]
Image Acquisition Time-lapse imagingTo capture the dynamics of NO production.
Control Experiments: Ensuring Data Integrity

Given the specificity considerations of DAR-4M, control experiments are not optional; they are essential for valid data interpretation.

  • Negative Control (NOS Inhibition): To confirm that the observed fluorescence is due to NO synthase activity, a separate cohort of animals should be pre-treated with a NOS inhibitor.

    • Agent: Nω-nitro-L-arginine methyl ester (L-NAME).

    • Administration: L-NAME can be administered in the drinking water for several days prior to the experiment or via intraperitoneal/intravenous injection. A study in macrophages used 2 mM L-NAME.[17] The optimal dose and timing for in vivo inhibition should be determined based on literature for the specific model.

  • Positive Control (Exogenous NO Donor): To confirm that the probe is responsive in the in vivo environment, an NO donor can be administered.

    • Agent: S-Nitroso-N-acetyl-DL-penicillamine (SNAP).

    • Administration: SNAP can be administered intravenously. A study in macrophages used 0.5 mM SNAP.[17] The dose should be carefully titrated to avoid significant physiological effects (e.g., hypotension).

  • Baseline Fluorescence: Acquire images before and after the administration of DAR-4M AM to establish the baseline fluorescence of the tissue and the probe itself before any NO-dependent reaction.

Data Analysis and Interpretation

Image Processing and Quantification
  • Motion Correction: In vivo imaging is susceptible to motion artifacts from breathing and heartbeat.[18] Image registration algorithms can be used to correct for this. For two-channel imaging, a ratiometric approach with an activity-independent fluorophore can also be employed.[14][19]

  • Background Subtraction: The background fluorescence from the tissue can be significant. Define a region of interest (ROI) in an area devoid of specific staining to measure the average background intensity and subtract this value from the entire image or from the ROIs of interest.[20][21]

  • Fluorescence Quantification: Define ROIs over the cells or tissues of interest. Measure the mean fluorescence intensity within these ROIs over time.

  • Data Normalization: To account for variations in probe loading and illumination, express the fluorescence changes as a ratio relative to the baseline fluorescence (F/F₀).

Interpretation of Results
  • An increase in fluorescence intensity over time in the experimental group compared to the L-NAME treated group suggests NO production.

  • A rapid increase in fluorescence after administration of an NO donor confirms the probe is active.

  • Remember that the signal represents RNS levels, not necessarily a direct quantification of NO concentration.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal - Insufficient probe loading- Low NO production- Incorrect imaging settings- Increase probe concentration or incubation time- Use a positive control (NO donor) to confirm probe activity- Verify excitation/emission filters and laser power[22]
High Background - Tissue autofluorescence- Excessive probe concentration- Acquire pre-injection images to assess autofluorescence- Optimize probe concentration- Use appropriate background subtraction methods
Phototoxicity/Photobleaching - Excessive laser power- Prolonged exposure- Reduce laser power to the minimum required for signal detection- Minimize exposure time and frequency of image acquisition[13][15][23]

Conclusion

The DAR-4M T fluorescent probe is a powerful tool for the in vivo visualization of nitric oxide and related reactive nitrogen species. By understanding its mechanism of action, acknowledging its limitations in specificity, and employing rigorous experimental design with appropriate controls, researchers can obtain valuable insights into the spatiotemporal dynamics of NO in health and disease.

References

  • In vivo NIR-II imaging of nitric oxide in LPS-induced inflammation and Alzheimer disease (AD) mice. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • A Nitric Oxide-Sensing T1 Contrast Agent for In Vivo Molecular MR Imaging of Inflammatory Disease. (2024, October 8). ACS Sensors. [Link]

  • Molecular Magnetic Resonance Imaging Visualizes Nitric Oxide Dynamics in a Mouse Model of Acute Myocardial Inflammation. (2025, December 10). ACS Sensors. [Link]

  • A highly specific probe for the imaging of inflammation-induced endogenous nitric oxide produced during the stroke process. (n.d.). Analyst. [Link]

  • Reduction of motion artifacts during in vivo two-photon imaging of brain through heartbeat triggered scanning. (n.d.). The Journal of Physiology. [Link]

  • Kidney Imaging: – Intravital Microscopy. (n.d.). In Methods in Molecular Biology. [Link]

  • Correcting motion induced fluorescence artifacts in two-channel neural imaging. (2022, September 28). PLOS Computational Biology. [Link]

  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.). Oxford Instruments. [Link]

  • Imaging Lymphoid Cell Death In Vivo During Polymicrobial Sepsis. (n.d.). Critical Care Medicine. [Link]

  • Surgical Preparation Of Rats And Mice For Intravital Microscopic Imaging Of Abdominal Organs. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • Photobleaching and phototoxicity is a major problem in fluorescence microscopy, in particular for live cell imaging. (n.d.). [Link]

  • DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence. (n.d.). Goryo Chemical, Inc. [Link]

  • In Vivo Imaging of Human Neuroinflammation. (n.d.). Seminars in Nuclear Medicine. [Link]

  • In vivo molecular imaging of neuroinflammation in Alzheimer's disease. (n.d.). Journal of Neurochemistry. [Link]

  • Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. (n.d.). Mitochondrion. [Link]

  • Two‐photon fluorescence absorption and emission spectra of dyes relevant for cell imaging. (2002). Journal of Microscopy. [Link]

  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (2025, March 15). ichorbio. [Link]

  • The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO. (2005). Journal of Pharmacological and Toxicological Methods. [Link]

  • In vivo imaging of nitric oxide by magnetic resonance imaging techniques. (2014). Journal of Nanomaterials. [Link]

  • In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction. (n.d.). Scientific Reports. [Link]

  • Treatment with the nitric oxide synthase inhibitor L-NAME provides a survival advantage in a mouse model of Kras mutation-positive, non-small cell lung cancer. (n.d.). Oncotarget. [Link]

  • Two-Photon Excitation Spectra of Various Fluorescent Proteins within a Broad Excitation Range. (2022, November 2). International Journal of Molecular Sciences. [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). MPI-CBG Publications. [Link]

  • Live cell imaging: Assessing the phototoxicity of 488 nm and 546 nm light and methods to alleviate it. (n.d.). ResearchGate. [Link]

  • Two-photon Excitation Spectra of Fluorochromes. (n.d.). Core Facility Bioimaging - LMU Munich. [Link]

  • In Vivo Imaging of Spin-Tapped Nitric Oxide (NO) in Septic-Shock Rats. (n.d.). ISMRM. [Link]

  • Background Estimation and Correction for High-Precision Localization Microscopy. (2017, June 8). ACS Photonics. [Link]

  • A background correction method to compensate illumination variation in hyperspectral imaging. (n.d.). PLOS ONE. [Link]

  • Donor (SNAP) and inhibitor (L-NAME) of nitric oxide (NO) impact... (n.d.). ResearchGate. [Link]

  • L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. (2019, June 4). Pharmacological Research. [Link]

  • Background inhibited and speed-loss-free volumetric imaging in vivo based on structured-illumination Fourier light field microscopy. (2022, September 28). Frontiers in Neuroscience. [Link]

  • Intravital Microscopy Reveals Unforeseen Biodistribution Within the Liver and Kidney Mechanistically Connected to the Clearance. (n.d.). [Link]

  • Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM). (2017, May 22). [Link]

  • Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines. (n.d.). Analytical and Bioanalytical Chemistry. [Link]

  • IVIS analysis of isolated kidneys of mice 1 h after intravenous... (n.d.). ResearchGate. [Link]

  • Quantification and calibration of images in fluorescence microscopy. (2010). Analytical Biochemistry. [Link]

  • A Background Correction Algorithm for Hyperspectral Images. (n.d.). EURASIP Journal on Advances in Signal Processing. [Link]

  • Imaging the pharmacology of nanomaterials by intravital microscopy: towards understanding their biological behavior. (n.d.). Advanced Drug Delivery Reviews. [Link]

  • DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence. (n.d.). Goryo Chemical, Inc. [Link]

Sources

Application

Advanced Protocol for the Quantification of Nitric Oxide in Tissue Slices Using the DAR-4M/DAR-4MT System

Introduction: Overcoming the Challenges of NO Imaging in Tissue Quantifying intracellular nitric oxide (NO) in live tissue slices presents a unique set of biophysical and optical challenges. NO is a highly reactive, shor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Challenges of NO Imaging in Tissue

Quantifying intracellular nitric oxide (NO) in live tissue slices presents a unique set of biophysical and optical challenges. NO is a highly reactive, short-lived gasotransmitter with a half-life of mere seconds. Furthermore, thick tissue preparations (such as acute brain slices or vascular rings) exhibit intense endogenous autofluorescence—predominantly in the green spectrum (400–500 nm)—which severely limits the utility of classic fluorescein-based probes like DAF-2.

To bypass these limitations, the rhodamine-based probe Diaminorhodamine-4M (DAR-4M) and its membrane-permeable acetoxymethyl ester derivative (DAR-4M AM ) were developed. By shifting the excitation and emission profiles into the orange/red spectrum, DAR-4M drastically reduces background tissue autofluorescence. As an Application Scientist, I designed this guide to move beyond basic steps, providing the mechanistic causality and self-validating controls required to generate publication-quality, artifact-free NO quantification data.

Mechanistic Causality: How DAR-4M Detects NO

Understanding the chemical kinetics of your probe is the first step in rigorous experimental design. DAR-4M does not react directly with NO. Instead, it relies on the autoxidation of NO in the presence of molecular oxygen (O₂) to form dinitrogen trioxide (N₂O₃).

When the cell-permeable DAR-4M AM enters the cytosol, ubiquitous intracellular esterases cleave the lipophilic AM groups. This yields the hydrophilic DAR-4M , trapping it inside the cell. The o-phenylenediamine moiety of the trapped DAR-4M then reacts with N₂O₃ via nitrosation, followed by dehydration, to form the highly fluorescent triazole product, DAR-4MT ().

ReactionPathway NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 Oxidation O2 Oxygen (O2) O2->N2O3 DAR4MT DAR-4MT (Orange Fluorescence) N2O3->DAR4MT Nitrosation DAR4M DAR-4M (Non-fluorescent) DAR4M->DAR4MT Triazole Formation

Fig 1. Mechanistic pathway of DAR-4M reacting with NO oxidation products to form fluorescent DAR-4MT.

Why Choose DAR-4M for Tissue Slices?

The superiority of DAR-4M over legacy probes is rooted in its photostability and pH independence. Tissue microenvironments, especially under ischemic or metabolically active conditions, can experience significant pH drops. While DAF-2 loses fluorescence below pH 7.0, DAR-4MT remains highly fluorescent and stable down to pH 4.0.

Quantitative Probe Comparison
ProbeEx / Em (nm)Detection LimitpH SensitivityTissue Autofluorescence Interference
DAF-2 495 / 515~5 nMHigh (Fades < pH 7.0)High (Green spectrum overlap)
DAF-FM 495 / 515~3 nMModerate (Fades < pH 5.8)High (Green spectrum overlap)
DAR-4M 560 / 575~7 nMLow (Stable > pH 4.0) Low (Red spectrum separation)

Designing a Self-Validating Experimental System

A critical caveat in NO imaging is probe specificity. Research has demonstrated that DAR-4M can cross-react with other Reactive Nitrogen Species (RNS), such as peroxynitrite (ONOO⁻), which can potentiate the fluorescent yield (). Therefore, a simple increase in fluorescence is scientifically insufficient to claim NO production.

To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), your protocol must be self-validating . You must run four parallel tissue slices to isolate the NO-specific signal:

  • Target Slice: Agonist stimulation (e.g., Glutamate, Bradykinin).

  • Negative Control (Synthesis Block): Agonist + L-NAME (100 µM). L-NAME competitively inhibits Nitric Oxide Synthase (NOS). A lack of fluorescence confirms the signal is NOS-dependent.

  • Specificity Control (Scavenger): Agonist + cPTIO (100 µM). cPTIO specifically scavenges NO radicals. A lack of fluorescence confirms the signal is driven by NO, not other RNS.

  • Positive Control (Viability): SNAP or DEA-NONOate (50 µM). These NO donors chemically release NO, verifying that the DAR-4M probe was successfully loaded and is optically active.

Detailed Experimental Protocol

Workflow Prep 1. Tissue Slicing (Vibratome, 200-400 µm) Load 2. DAR-4M AM Loading (10 µM, 1-2h, 37°C) Prep->Load Wash 3. Washout & Cleavage (ACSF, 30 mins) Load->Wash Stim 4. Pharmacological Tx (Agonists / Inhibitors) Wash->Stim Image 5. Confocal Imaging (Ex: 560nm / Em: 575nm) Stim->Image

Fig 2. Step-by-step workflow for DAR-4M AM loading and NO quantification in live tissue slices.

Phase 1: Tissue Preparation
  • Rapidly dissect the target tissue and submerge it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting buffer (e.g., sucrose-substituted Artificial Cerebrospinal Fluid [ACSF]).

  • Section the tissue into 200–400 µm slices using a vibratome. Causality: Slices thicker than 400 µm suffer from poor probe penetration and hypoxic cores, which artificially alter baseline NOS activity.

  • Transfer slices to standard oxygenated ACSF at 37°C for a 1-hour recovery period.

Phase 2: Probe Loading
  • Reconstitute DAR-4M AM in anhydrous DMSO to create a 5 mM stock. Aliquot and store at -20°C, protected from light.

  • Dilute the stock into oxygenated ACSF to a final working concentration of 10 µM .

  • Incubate the tissue slices in the DAR-4M AM solution for 1 to 2 hours at 37°C in the dark. Causality: Tissue slices require longer incubation times than cell cultures to allow the lipophilic probe to penetrate deep into the tissue architecture.

Phase 3: Washout and De-esterification (Critical Step)
  • Transfer the slices to fresh, dye-free ACSF and incubate for 30 minutes at 37°C .

  • Causality: This step is non-negotiable. It washes away extracellular probe and provides time for intracellular esterases to fully cleave the AM ester groups. Imaging without a washout period results in massive extracellular background noise and false-positive signals from uncleaved probe reacting unpredictably.

Phase 4: Pharmacological Treatment & Imaging
  • Transfer the slices to a perfusion chamber mounted on a confocal microscope.

  • Apply your self-validating pharmacological treatments (Agonist, L-NAME, cPTIO, or SNAP) via the perfusion system.

  • Optical Settings: Excite the DAR-4MT using a 543 nm HeNe laser or a 561 nm solid-state laser. Collect emission using a bandpass filter set to 570–600 nm .

  • Data Acquisition: Capture Z-stacks (to account for tissue depth) at defined time intervals (e.g., every 30 seconds for 15 minutes) to capture the dynamic kinetics of NO production.

Phase 5: Quantification
  • Using image analysis software (e.g., ImageJ/Fiji), define Regions of Interest (ROIs) over specific cells or tissue layers.

  • Select a background ROI in an area devoid of cells.

  • Calculate the relative change in fluorescence: ΔF/F₀ = (F_t - F_bg) / (F₀ - F_bg) , where F_t is fluorescence at time t, F₀ is the baseline fluorescence before stimulation, and F_bg is the background fluorescence.

References

  • Kojima, H., Hirotani, M., Nakatsubo, N., Kikuchi, K., Urano, Y., Higuchi, T., Hirata, Y., & Nagano, T. (2001). Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore. Analytical Chemistry, 73(9), 1967-1973.[Link]

  • Lacza, Z., Horváth, E. M., Pankotai, E., Csordás, A., Kollai, M., Szabó, C., & Busija, D. W. (2005). The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO. Journal of Pharmacological and Toxicological Methods, 52(3), 335-340.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Fluorescence Signal with the DAR-4MT Probe

Welcome to the Technical Support Center for Nitric Oxide (NO) detection using the Diaminorhodamine-4M (DAR-4M) probe. The DAR-4M probe is widely utilized for its superior photostability and broad pH tolerance (pH 4–12) c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitric Oxide (NO) detection using the Diaminorhodamine-4M (DAR-4M) probe. The DAR-4M probe is widely utilized for its superior photostability and broad pH tolerance (pH 4–12) compared to traditional fluorescein-based DAF probes ()[1].

However, researchers frequently encounter low fluorescence signals (specifically, a lack of DAR-4MT formation) due to suboptimal loading, environmental constraints, or kinetic limitations. As an Application Scientist, I have designed this guide to break down the causality behind these issues and provide self-validating protocols to rescue your assay.

Mechanistic Overview: How DAR-4M Works

To troubleshoot a failing assay, you must first understand the chemical causality of the probe. DAR-4M AM is an acetoxymethyl ester; it is cell-permeable but non-fluorescent. Once inside the cell, it must be hydrolyzed by intracellular esterases to become the membrane-impermeable DAR-4M ()[2].

Crucially, DAR-4M does not react directly with NO gas . It reacts with NO-derived reactive nitrogen species (RNS), specifically dinitrogen trioxide (N₂O₃), which is formed when NO reacts with molecular oxygen (O₂) ()[3][4]. This nitrosation reaction yields the highly fluorescent triazole product, DAR-4MT.

Mechanism DAR_AM DAR-4M AM (Cell-Permeable) Esterase Intracellular Esterases (Hydrolysis) DAR_AM->Esterase Enters Cell DAR DAR-4M (Cell-Impermeable) Esterase->DAR NO_O2 NO + O2 -> N2O3 (Reactive Nitrogen Species) DAR->NO_O2 DAR_MT DAR-4MT (Highly Fluorescent) NO_O2->DAR_MT Nitrosation

Caption: Intracellular conversion of DAR-4M AM to the fluorescent DAR-4MT via esterase and NO/O2 reaction.

Quantitative Comparison of NO Probes

Understanding when to use DAR-4M over other probes is critical for experimental design.

ProbeTargetEx/Em (nm)Optimal pH RangeDetection LimitKey Advantage
DAR-4M NO (via N₂O₃)~552 / 5784.0 - 12.0~7 - 10 nMHigh photostability, avoids green autofluorescence, works in acidic environments ()[2][5].
DAF-FM NO (via N₂O₃)~495 / 515> 5.8~3 nMHigher sensitivity than DAF-2, more photostable than DAF-2 ()[6].
DAF-2 NO (via N₂O₃)~491 / 513> 7.0~5 nMExtensive literature precedent, highly sensitive ()[6].

Troubleshooting FAQs

Q1: My intracellular fluorescence signal is indistinguishable from the background. What is preventing the probe from working? Causality & Solution: A complete lack of signal usually stems from a failure in the initial probe loading or de-esterification phase.

  • Premature Hydrolysis: If your DMSO stock absorbed moisture from the air, the AM ester will hydrolyze in the tube, rendering it membrane-impermeable before it even reaches the cells. Action: Always use anhydrous DMSO and prepare single-use aliquots ()[6].

  • Efflux Pump Activity: Certain cell lines overexpress multidrug resistance (MDR) proteins that actively pump the AM probe out before esterases can trap it. Action: Add an efflux inhibitor like Probenecid (1–2.5 mM) during the loading phase.

  • Insufficient De-esterification Time: Action: After the 30–60 minute loading incubation, you must wash the cells and incubate them in fresh, probe-free medium for an additional 15–30 minutes to allow esterases to complete the cleavage.

Q2: I stimulated my cells to produce NO, but the DAR-4MT fluorescence remains unexpectedly low. Why? Causality & Solution: Remember the mechanism: DAR-4M requires N₂O₃, not just NO.

  • Hypoxic Conditions: If your experimental model involves hypoxia, the conversion of NO to N₂O₃ is severely rate-limited, leading to low DAR-4MT formation despite high NO synthase (NOS) activity ()[4]. Action: Ensure adequate oxygenation in the assay buffer.

  • Substrate Depletion: NOS requires L-arginine to synthesize NO. In nutrient-depleted media, L-arginine may be the limiting factor. Action: Supplement the imaging buffer with 100–500 µM L-arginine prior to stimulation.

Q3: The probe precipitates when added to the cell culture medium. How do I fix this? Causality & Solution: DAR-4M AM is highly hydrophobic. When transitioning from a 100% DMSO stock to an aqueous buffer, it can crash out of solution, drastically reducing the effective concentration.

  • Protein Interference: High concentrations of serum (FBS) or bovine serum albumin (BSA) can sequester the hydrophobic probe or cause precipitation ()[2]. Action: Always perform the loading step in a serum-free, phenol red-free balanced salt solution (e.g., HBSS or PBS).

  • Micelle Formation: Action: Premix the DAR-4M AM DMSO stock with an equal volume of 20% Pluronic F-127 (a non-ionic surfactant) before dispersing it into the aqueous loading buffer.

Q4: How do I verify if my imaging setup is the bottleneck? Causality & Solution: Researchers accustomed to DAF probes often mistakenly use FITC/GFP filter sets. DAR-4MT emits in the orange/red spectrum.

  • Filter Mismatch: Action: Use a Rhodamine, Cy3, or TRITC filter set. Exciting DAR-4MT with a 488 nm laser will yield virtually zero signal. Use a 532 nm, 543 nm, or 561 nm laser line for confocal microscopy ()[2].

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, your protocol must be a self-validating system. This means incorporating internal controls that prove both the probe's functionality and the biological source of the NO.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve 1 mg of DAR-4M AM in anhydrous DMSO to create a 5 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare a 5–10 µM working solution in pre-warmed, serum-free, and phenol red-free HBSS. (Optional: Add 0.02% Pluronic F-127 to assist dispersion).

Step 2: Cell Preparation & Washing

  • Wash cultured cells twice with pre-warmed HBSS to remove all traces of serum proteins and esterase-containing media.

Step 3: Probe Loading

  • Incubate the cells with the DAR-4M AM working solution for 30–60 minutes at 37°C in the dark.

Step 4: De-esterification (Critical Step)

  • Remove the loading buffer and wash the cells twice with HBSS.

  • Add fresh, probe-free HBSS and incubate for an additional 20 minutes at 37°C. This allows intracellular esterases to fully convert DAR-4M AM into the NO-reactive DAR-4M.

Step 5: Self-Validating Assay Setup (Controls & Stimulation) Divide your samples into four groups to ensure causality:

  • Group A (Blank): Cells not loaded with the probe. (Validates background autofluorescence).

  • Group B (Negative Control): Pre-treat loaded cells with 100 µM L-NAME (a pan-NOS inhibitor) for 30 mins prior to stimulation. (Proves the signal is strictly NOS-dependent).

  • Group C (Positive Control): Treat loaded cells with 10–50 µM SNAP (an exogenous NO donor) ()[7]. (Proves the probe loaded correctly and can form DAR-4MT).

  • Group D (Experimental): Treat loaded cells with your physiological agonist (e.g., Bradykinin, Acetylcholine).

Step 6: Imaging

  • Image the cells using a fluorescence microscope or microplate reader.

  • Settings: Excitation ~552 nm / Emission ~578 nm (Rhodamine/Cy3 filter set).

Workflow S1 1. Reagent Prep (Anhydrous DMSO) S2 2. Cell Washing (Serum-Free Buffer) S1->S2 S3 3. Probe Loading (30-60 min, 37°C) S2->S3 S4 4. De-esterification (Wash, wait 20 min) S3->S4 S5 5. Stimulation (Agonist + Controls) S4->S5 S6 6. Imaging (Ex:552nm/Em:578nm) S5->S6

Caption: Optimized step-by-step workflow for intracellular NO detection using DAR-4M AM.

References

  • Goryo Chemical, Inc. "DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) Product Protocol and Specifications." Goryo Chemical. Available at:[Link]

  • Gomes, A., Fernandes, E., & Lima, J. L. (2006). "Fluorescence probes used for detection of reactive oxygen species." Journal of Biochemical and Biophysical Methods. [PMC2821105]. Available at:[Link]

  • Kojima, H., et al. (2001). "Bioimaging of Nitric Oxide with Fluorescent Indicators Based on the Rhodamine Chromophore." Analytical Chemistry. [PMC4827356]. Available at:[Link]

  • Frontiers in Physiology. (2023). "Tracking endothelium-dependent NO release in pressurized arteries." Frontiers. Available at:[Link]

Sources

Optimization

DAR-4M AM Technical Support Center: Optimizing Incubation for NO Detection

Welcome to the DAR-4M AM Technical Support Center. Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a highly sensitive, photostable fluorescent probe used for the real-time detection of intracellular nitric oxide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DAR-4M AM Technical Support Center. Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a highly sensitive, photostable fluorescent probe used for the real-time detection of intracellular nitric oxide (NO). Unlike traditional fluorescein-based probes (e.g., DAF-2 DA), DAR-4M utilizes a rhodamine chromophore, offering superior stability in acidic environments and reduced autofluorescence interference due to its longer excitation wavelength (~560 nm)[1].

This guide provides researchers and drug development professionals with authoritative, self-validating protocols and troubleshooting strategies to optimize incubation times and maximize NO detection accuracy.

Core Mechanism & Workflow Visualization

To optimize incubation, one must first understand the kinetic journey of the probe. DAR-4M AM is synthesized as an uncharged, lipophilic ester to facilitate plasma membrane diffusion. Once inside the cell, it is entirely unreactive to NO. It relies on a critical de-esterification phase where intracellular esterases cleave the AM groups, yielding the active, cell-impermeable DAR-4M. Only then can it irreversibly react with NO oxidation products to form the fluorescent triazole, DAR-4M T[2].

G Extracellular Extracellular Space (DAR-4M AM Addition) Membrane Cell Membrane (Diffusion) Extracellular->Membrane 20-60 min Loading Intracellular Intracellular Space (Esterase Cleavage) Membrane->Intracellular Probe DAR-4M (Active Probe) Intracellular->Probe 30 min De-esterification Triazole DAR-4M T (Fluorescent Triazole) Probe->Triazole Irreversible Reaction NO Nitric Oxide (NO) + O2 NO->Triazole Signal Fluorescence Emission (~575 nm) Triazole->Signal Excitation ~560 nm

Intracellular activation of DAR-4M AM and its reaction with NO to emit fluorescence.

Standardized Self-Validating Protocol

A robust NO detection assay must be a self-validating system. The following protocol integrates strict causality into every step, ensuring that the resulting fluorescence is exclusively NO-dependent and free from extracellular artifacts.

Step 1: Reagent Preparation Prepare a 5 mM stock solution of DAR-4M AM in anhydrous DMSO. Dilute this to a working concentration of 5–10 µM in a physiological buffer (e.g., PBS, KPS, or ACSF). Causality: Include 0.01%–0.06% Pluronic F-127 or Cremophor EL to prevent the hydrophobic probe from aggregating in the aqueous buffer, ensuring uniform cellular uptake[3].

Step 2: Loading Incubation (20–60 minutes) Remove the culture medium (which may contain interfering serum proteins) and apply the working solution to the cells. Incubate at 37°C in the dark for 20 to 60 minutes. Causality: This timeframe provides the necessary thermodynamic energy for the lipophilic AM ester to partition across the lipid bilayer.

Step 3: Stringent Washing Wash the cells 2–3 times with fresh, probe-free buffer. Causality: This removes un-internalized extracellular probe. If skipped, extracellular DAR-4M AM will react with diffused NO, creating a high background signal that destroys intracellular spatial resolution.

Step 4: De-esterification Incubation (30 minutes) Incubate the washed cells in fresh buffer for an additional 30 minutes at 37°C. Causality: This is the most critical and frequently missed step. It provides intracellular esterases the necessary time to fully cleave the AM groups. This traps the now hydrophilic DAR-4M inside the cell and converts it into its NO-reactive state.

Step 5: Stimulation and Self-Validation Introduce the NO-stimulating agent (e.g., Acetylcholine, Bradykinin, or NMDA). Image the cells using fluorescence microscopy (Excitation: ~560 nm; Emission: ~575 nm). Self-Validation: To prove the signal is NO-specific, run parallel control wells pre-incubated with 100 µM L-NAME (an NOS inhibitor) or co-incubated with carboxy-PTIO (an NO scavenger). A true DAR-4M signal will be abolished in these controls[4].

Quantitative Optimization Matrix

Optimal incubation times are highly dependent on tissue thickness, esterase activity, and membrane composition. Use the following empirically validated parameters as a baseline for your specific model:

Cell / Tissue TypeProbe ConcentrationLoading IncubationDe-esterificationSolubilizer / Notes
PC12 Cells 10 µM20 min30 minStandard culture medium[4]
Endothelial Cells 5 – 10 µM30 min30 minPluronic F-127 recommended
Pressurized Arteries 5 µM20 min>5 min wash0.06% Pluronic, <0.4% DMSO[3]
Developing Brain Slices 10 µM90 min30 min0.01% Cremophor EL[5]

Troubleshooting Guides & FAQs

Q1: Why is a two-step incubation (loading + de-esterification) strictly required? A: DAR-4M AM is chemically inert to NO. If you stimulate NO production immediately after the initial loading phase, the probe has not yet been hydrolyzed by intracellular esterases into the active DAR-4M form[6]. This leads to artificially low signals or false negatives. The 30-minute post-wash de-esterification incubation ensures the probe is both fully reactive and trapped inside the cell, preventing probe leakage.

Q2: How do I prevent artificial eNOS activation during the loading phase? A: Solubilizers like DMSO and Pluronic F-127 are necessary to disperse the probe. However, high concentrations of DMSO can artificially elevate intracellular Ca²⁺, which prematurely activates endothelial nitric oxide synthase (eNOS) during the loading protocol[3]. Because DAR-4M binds NO irreversibly, this creates a falsely elevated basal fluorescence. To troubleshoot, strictly limit DMSO to <0.4% in your working solution and use the minimum effective concentration of Pluronic F-127 (e.g., 0.06%).

Q3: My fluorescence signal is weak even after 60 minutes of loading. What is the cause? A: Weak signals typically stem from three mechanistic failures:

  • Incomplete Cleavage: The post-wash de-esterification step was too short or not conducted at 37°C.

  • Probe Efflux: Certain cell types actively expel AM probes via multidrug resistance (MDR) transporters before esterases can act. Supplementing the loading buffer with an inhibitor like probenecid can prevent this efflux.

  • Media Quenching: Fluorescent substances like phenol red, or serum proteins like BSA, can quench the signal or sequester the lipophilic probe[6]. Always perform loading in a clear physiological buffer.

Q4: Can I use DAR-4M AM in acidic environments like lysosomes or ischemic tissues? A: Yes. This is the primary authoritative advantage of DAR-4M over DAF-2 DA. Fluorescein-based probes lose significant fluorescence quantum yield below pH 7. In contrast, the rhodamine fluorophore of DAR-4M maintains stable fluorescence down to pH 4[1]. This makes it the premier choice for NO detection in acidic organelles (e.g., lysosomes) or pathological ischemic tissue models.

Q5: I am seeing high background fluorescence before I even stimulate the cells. Why? A: High background usually indicates that extracellular DAR-4M AM was not properly washed away. Extracellular esterases (often found in serum) or spontaneous hydrolysis can activate the probe outside the cell, where it reacts with ambient NO or reactive nitrogen species. Ensure you wash the cells thoroughly at least twice with a probe-free buffer prior to the de-esterification incubation. Additionally, prolonged exposure to high concentrations of nitrite (NO₂⁻ ≥ 10 mM) can cause slight non-specific fluorescence[7].

References

  • Tracking endothelium-dependent NO release in pressurized arteries - Frontiers Frontiers in Physiology
  • Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC N
  • Spectral Properties of DAR-4M: An In-depth Technical Guide Benchchem
  • DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence Goryo Chemical, Inc.
  • Layer-specific Production of Nitric Oxide during Cortical Circuit Formation in Postn
  • In-Depth Technical Guide to DAR-4M: Safety and Handling Precautions Benchchem
  • Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC N
  • DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide Goryo Chemical, Inc.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for DAR-4M / DAR-4M AM

Topic: Preventing DAR-4M Auto-Oxidation (Formation of DAR-4MT) During Long-Term Storage Note from the Senior Application Scientist: A common point of confusion in the field is the terminology surrounding DAR-4M. DAR-4MT...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing DAR-4M Auto-Oxidation (Formation of DAR-4MT) During Long-Term Storage

Note from the Senior Application Scientist: A common point of confusion in the field is the terminology surrounding DAR-4M. DAR-4MT is not the probe itself; it is the oxidized, highly fluorescent triazole product [1]. When the DAR-4M probe reacts with nitric oxide (NO) and oxygen, it forms DAR-4MT, yielding an 840-fold increase in fluorescence[1]. Therefore, "preventing DAR-4MT oxidation" practically means preventing the premature auto-oxidation of DAR-4M into DAR-4MT during storage. This guide provides the mechanistic rationale and self-validating protocols to maintain probe integrity.

Causality & Mechanism: The Chemistry of Background Fluorescence

To troubleshoot your experiments, you must first understand the causality behind probe degradation. DAR-4M is a rhodamine-based, photostable fluorescent indicator[2]. Under ideal physiological conditions, it reacts specifically with NO and oxygen to form the triazole analog, DAR-4MT (Ex: ~560 nm, Em: ~575 nm)[3].

However, during long-term storage, exposure to ambient oxygen, atmospheric moisture, and prolonged light can drive a non-specific auto-oxidation reaction[4]. This prematurely converts the stock solution into DAR-4MT, resulting in massive background fluorescence that completely masks physiological NO signals (which typically have a detection limit of ~10 nM)[3].

DAR4M_Mechanism DAR4M DAR-4M (Probe) Weak Baseline Fluorescence DAR4MT DAR-4MT (Triazole) Strong Orange Fluorescence (Ex: 560nm, Em: 575nm) DAR4M->DAR4MT Intended Reaction DAR4M->DAR4MT Auto-Oxidation NO Nitric Oxide (NO) + O2 (In Vitro / In Vivo) NO->DAR4MT Stress Ambient O2, Light, Moisture (Improper Storage) Stress->DAR4MT

Reaction pathway: DAR-4M conversion to DAR-4MT via NO detection versus storage auto-oxidation.

Frequently Asked Questions (FAQs)

Q: My DAR-4M stock has turned bright orange and shows high fluorescence even without adding it to cells. What happened? A: Your stock has undergone auto-oxidation. DAR-4M has very weak baseline fluorescence, but upon oxidation, it converts to DAR-4MT[5]. This is typically caused by exposure to atmospheric oxygen or repeated freeze-thaw cycles that introduce condensation (moisture) into the vial[6].

Q: Can I store the working solution (diluted in aqueous buffer) for future experiments? A: No. Working solutions must be prepared immediately before use[6]. Aqueous buffers (pH 7.0–7.5) introduce moisture and dissolved oxygen, rapidly accelerating the conversion to DAR-4MT. Discard any unused working solution after your experiment.

Q: Does the AM ester form (DAR-4M AM) require different storage? A: DAR-4M AM requires even stricter moisture control. In addition to auto-oxidation, moisture causes premature hydrolysis of the acetoxymethyl (AM) ester groups[7]. This renders the probe cell-impermeable before it even reaches your assay, leading to false-negative intracellular NO readings. Always store with a desiccant[6].

Q: Can I use buffers containing BSA or phenol red to dilute my stock? A: It is highly discouraged. Addition of bovine serum albumin (BSA), phenol red, or high concentrations of calcium ions can interfere with the fluorescence and accelerate background signal degradation[3][6].

Quantitative Data: Storage Variables & Shelf Life

To maximize the trustworthiness of your assays, adhere strictly to the storage parameters outlined below. Deviations directly impact the quantum efficiency of the probe.

Storage ParameterOptimal ConditionSuboptimal ConditionConsequence of Suboptimal Storage
Temperature -20°C to -80°C[2]4°C or Room TempThermal degradation; accelerated auto-oxidation kinetics.
Solvent Anhydrous DMSO[6]Aqueous Buffers (pH 7+)Rapid conversion to DAR-4MT; hydrolysis of AM esters.
Atmosphere Argon/Nitrogen PurgedAmbient Air (O2 present)Oxygen drives the formation of the triazole ring[4].
Light Exposure Amber Vials / Dark[4]Clear Vials / Ambient LightPhoto-oxidation increases background fluorescence[1].
Handling Single-use aliquotsRepeated Freeze-ThawCondensation introduces moisture, ruining the stock[6].

Self-Validating Experimental Protocol: Aliquoting & Storage

Do not simply place the received vial in the freezer. To guarantee a self-validating system where probe failure is eliminated as an experimental variable, follow this step-by-step methodology immediately upon receipt of the lyophilized powder or bulk DMSO solution.

Phase 1: Preparation and Aliquoting
  • Reconstitution: If received as a powder, dissolve DAR-4M or DAR-4M AM in strictly anhydrous DMSO to create a 5 mM stock solution[3]. Causality: Standard DMSO absorbs atmospheric moisture, which acts as a nucleophile to break down the AM ester and facilitates oxidation.

  • Aliquoting: Divide the 5 mM stock into single-use volumes (e.g., 5–10 µL) into sterile, dry amber microcentrifuge tubes. Causality: DAR-4M degrades upon repeated freeze-thaw cycles[6]. Single-use aliquots isolate the bulk of your reagent from thermal and atmospheric stress.

  • Inert Gas Purging: Gently blow Argon or Nitrogen gas over the open vial for 3–5 seconds before capping. Causality: Displacing atmospheric oxygen prevents the O2-dependent conversion of DAR-4M to DAR-4MT during long-term storage[4].

  • Storage: Place the sealed amber vials in an airtight container filled with silica gel desiccant. Store at -20°C. Under these conditions, the probe is stable for 1 to 2 years[1][6].

Storage_Protocol Step1 1. Reconstitute DAR-4M in Anhydrous DMSO (5 mM) Step2 2. Aliquot into Single-Use Volumes (e.g., 5-10 µL) Step1->Step2 Step3 3. Purge Vials with Inert Gas (Argon or Nitrogen) Step2->Step3 Step4 4. Seal in Amber Tubes to Prevent Photo-Oxidation Step3->Step4 Step5 5. Store at -20°C with Desiccant (Stable for 1-2 Years) Step4->Step5

Step-by-step workflow for the preparation and long-term storage of DAR-4M aliquots.

Phase 2: Quality Control (The "Blank Test")

Before committing precious biological samples to an assay, validate the integrity of your stored aliquot.

  • Thaw a single aliquot of DAR-4M at room temperature, protected from light.

  • Prepare a 500-fold dilution in 0.1 M phosphate buffer (pH 7.4) to yield a 10 µM working solution[3].

  • Immediately measure the fluorescence of this blank solution in a fluorometer (Excitation: ~560 nm, Emission: ~575 nm) without adding any NO donor or cells.

  • Validation Logic: A valid, unoxidized probe will show near-zero background fluorescence[5]. If the baseline fluorescence is exceptionally high (approaching the intensity of a known positive control), the stock has oxidized to DAR-4MT and must be discarded.

References

  • Goryo Chemical, Inc. "DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence". goryochemical.com. URL: [Link]

  • Goryo Chemical, Inc. "Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) Stability". goryochemical.com. URL: [Link]

Sources

Optimization

Improving signal-to-noise ratio in Dar-4MT nitric oxide assays

Welcome to the Technical Support Center for Live-Cell Nitric Oxide Imaging. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve a robust signal-to-noise ratio (SNR) in their nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Live-Cell Nitric Oxide Imaging.

As a Senior Application Scientist, I frequently consult with researchers struggling to achieve a robust signal-to-noise ratio (SNR) in their nitric oxide (NO) assays. is a powerful, cell-permeable fluorescent probe that offers a distinct advantage over traditional green-fluorescent probes: it emits in the orange/red spectrum, drastically reducing interference from cellular autofluorescence.

However, an excellent assay requires an SNR greater than 12[1]. Achieving this demands a mechanistic understanding of dye loading, intracellular retention, and the precise biochemical nature of reactive nitrogen species (RNS). This guide provides a self-validating framework to troubleshoot and optimize your DAR-4M AM workflows.

Core Mechanism of Action

To troubleshoot effectively, you must understand the causality of the fluorescence. DAR-4M AM is intrinsically non-fluorescent and cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR-4M inside. In the presence of oxygen, DAR-4M reacts with NO to form a highly fluorescent triazolo-rhodamine analog (DAR-4M T).

G DAR_AM DAR-4M AM (Cell Permeable) Esterase Intracellular Esterases (AM Cleavage) DAR_AM->Esterase Enters Cell DAR DAR-4M (Cell Impermeable) Esterase->DAR Hydrolysis DAR_T DAR-4M T (Fluorescent Ex:560/Em:575) DAR->DAR_T Nitrosation NO Nitric Oxide (NO) + O2 NO->DAR_T Reacts with DAR-4M

Figure 1: Mechanism of DAR-4M AM loading, esterase cleavage, and NO-driven fluorescence.

Quantitative Data: Probe Comparison

Understanding when to use DAR-4M AM versus a traditional probe like DAF-FM DA is critical for experimental design.

FeatureDAR-4M AMDAF-FM DAImpact on Signal-to-Noise Ratio (SNR)
Excitation / Emission 560 nm / 575 nm495 nm / 515 nmDAR-4M avoids green autofluorescence from flavins/NADH, improving baseline SNR[2].
pH Stability pH 4.0 – 12.0pH > 6.0DAR-4M maintains signal integrity in acidic organelles (e.g., lysosomes)[2].
Detection Limit ~10 nM~3 nMBoth offer high sensitivity for physiological NO.
Specificity Profile NO + RNS (Peroxynitrite)Highly NO specificDAR-4M fluorescence can be potentiated by other oxidants, requiring strict controls[3].

Troubleshooting FAQs

Q1: My background fluorescence in resting cells is extremely high, ruining my SNR. How do I reduce it? Causality: High background usually stems from extracellular dye activation. If your culture media contains serum, extracellular esterases will prematurely cleave the AM ester, generating cell-impermeable DAR-4M outside the cell. Furthermore,2[2]. Solution: Always load the dye in a physiological, serum-free, and phenol red-free buffer (e.g., HBSS). After the 30-60 minute loading incubation, you must wash the cells at least 3 times with warm buffer to remove uncleaved extracellular DAR-4M AM before imaging.

Q2: I am stimulating my cells with an NO inducer, but the DAR-4M fluorescence plateaus early or remains weak. Why? Causality: A weak signal despite active NO production is typically caused by dye efflux. Once intracellular esterases cleave DAR-4M AM, many cell types (especially endothelial and cancer lines) utilize multidrug resistance (MDR) transporters to actively pump the cleaved dye back into the extracellular space. Solution: Introduce an efflux pump inhibitor. Adding 1–2.5 mM Probenecid to both the loading and imaging buffers will block these transporters, retaining the dye intracellularly and drastically improving the signal ceiling.

Q3: How can I be certain my signal is actually Nitric Oxide and not an artifact from other Reactive Nitrogen Species (RNS)? Causality: While DAR-4M is highly sensitive to NO, 3, meaning it acts broadly as an RNS sensor in complex biological milieus[3]. Solution: Your protocol must be a self-validating system. You must run parallel pharmacological controls to prove NO-dependence:

  • NOS Inhibition (Negative Control): Pre-treat a control well with 4 at 100 µM. L-NAME is a prodrug that requires esterase cleavage to competitively inhibit Nitric Oxide Synthase (NOS)[4]. A drop in signal confirms NOS-dependent fluorescence.

  • NO Scavenging (Negative Control): Use 5 at 100-200 µM. cPTIO directly oxidizes NO into the •NO2 radical, acting as a specific NO scavenger to quench the signal[5].

G Start Issue: Low Signal-to-Noise Ratio Q1 High Background or Low Signal? Start->Q1 HighBg High Background (Resting Cells) Q1->HighBg High baseline LowSig Low Signal (Post-Stimulation) Q1->LowSig Weak response BgFix1 Wash 3x post-loading to remove extracellular dye HighBg->BgFix1 BgFix2 Remove Phenol Red & BSA from imaging buffer HighBg->BgFix2 SigFix1 Add Probenecid (1-2.5 mM) to prevent dye efflux LowSig->SigFix1 SigFix2 Increase cleavage time (30-60 mins at 37°C) LowSig->SigFix2

Figure 2: Diagnostic logic tree for resolving low Signal-to-Noise Ratio in DAR-4M assays.

Step-by-Step Methodology: Optimized & Self-Validating Protocol

This protocol incorporates the causality discussed above to ensure maximum SNR and data integrity.

Step 1: Preparation of Reagents

  • Reconstitute DAR-4M AM in anhydrous DMSO to a 5 mM stock. Aliquot and store at -20°C in the dark to prevent spontaneous hydrolysis.

  • Prepare a working solution of 5–10 µM DAR-4M AM in warm, phenol red-free HBSS containing 1 mM Probenecid.

Step 2: Cell Loading & Control Setup

  • Aspirate culture media from the cells (grown in a 96-well imaging plate).

  • Wash cells 1x with warm HBSS to remove residual serum esterases.

  • Add the DAR-4M AM working solution to the cells.

  • Self-Validation Step: To your negative control wells, add 100 µM L-NAME or 200 µM cPTIO concurrently with the dye.

  • Incubate for 30–60 minutes at 37°C in the dark. Note: This time is critical for complete AM ester cleavage.

Step 3: Washing and Recovery

  • Aspirate the loading solution.

  • Wash the cells 3x with warm HBSS (+ 1 mM Probenecid) to eliminate extracellular background fluorescence.

  • Add final imaging buffer (HBSS + Probenecid) and let cells rest for 15 minutes at 37°C to ensure complete intracellular de-esterification.

Step 4: Stimulation and Detection

  • Transfer to a fluorescence microscope or microplate reader (Ex: 550-560 nm / Em: 570-580 nm).

  • Record baseline fluorescence for 5 minutes.

  • Add your NO-inducing agonist (e.g., ATP, ionomycin, or bradykinin).

  • Measure kinetic fluorescence over 30-60 minutes. Calculate SNR by dividing the stimulated response amplitude by the baseline standard deviation.

References

  • Title: The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO Source: Journal of Pharmacological and Toxicological Methods (PubMed) URL: [Link]

  • Title: PRODUCT DATA SHEET: DAR-4M AM Source: Kamiya Biomedical Company URL: [Link]

  • Title: Signal-to-noise ratio Source: NanoTemper Technologies URL: [Link]

  • Title: Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings Source: Frontiers in Plant Science (PMC) URL: [Link]

Sources

Troubleshooting

Identifying and reducing Dar-4MT false positives in ROS detection

Technical Support Center: Resolving DAR-4MT False Positives in NO/ROS Cross-Talk Detection Diagnostic Overview Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you r...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving DAR-4MT False Positives in NO/ROS Cross-Talk Detection

Diagnostic Overview Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you rely on precise molecular imaging to map cellular signaling. A frequent and critical point of failure in oxidative stress assays involves the use of Diaminorhodamine-4M (DAR-4M) and its cell-permeable acetate ester (DAR-4M AM).

While DAR-4M is engineered to selectively image Nitric Oxide (NO) via the formation of the highly fluorescent triazole product (DAR-4MT), a major pitfall is the misinterpretation of this fluorescence in environments with high Reactive Oxygen Species (ROS) activity. The diaminorhodamine backbone is highly susceptible to oxidation by ROS (specifically H2​O2​ ) in the presence of peroxidases, leading to NO-independent false-positive signals that severely confound experimental conclusions[1]. This guide provides the mechanistic insight and self-validating protocols required to isolate true NO signals from ROS-mediated artifacts.

Mechanistic FAQs: Troubleshooting DAR-4MT Artifacts

Q1: Why am I seeing a strong DAR-4MT signal even when I completely inhibit Nitric Oxide Synthase (NOS) with L-NAME? A: You are observing a ROS-mediated false positive. In biological models with high endogenous peroxidase activity, H2​O2​ catalyzes the conversion of DAR-4M into an oxidized, NO-independent fluorescent product that spectrally mimics the true DAR-4MT triazole[1]. Because this reaction is driven by H2​O2​ and peroxidases rather than NOS, L-NAME will not quench the signal.

Q2: My experimental model involves high ascorbate turnover. Could this be interfering with my DAR-4M imaging? A: Yes. Dehydroascorbic acid (DHA) reacts directly with the diamino group of DAR-4M through direct condensation. The reaction kinetics between DAR-4M and DHA are highly robust; a 1 mM concentration of DHA can produce a fluorescence signal equivalent to ~100 µM of NO[2]. If your cells accumulate DHA, it will generate massive false positives.

Q3: Is DAR-4M strictly specific to NO, or do Reactive Nitrogen Species (RNS) like peroxynitrite ( ONOO− ) cause false positives? A: DAR-4M is not strictly NO-specific in complex biological buffers. While it resists pure superoxide in isolation, the presence of peroxynitrite (formed by the rapid reaction of NO and superoxide) significantly alters the fluorescence yield. In practice, DAR-4M acts more as a broad RNS sensor, and quantitative comparisons of NO are inappropriate if other oxidants like ONOO− are fluctuating in your sample[3].

Quantitative Data: DAR-4M Cross-Reactivity Profile

To properly design your controls, you must account for the relative fluorescence yields of DAR-4M when exposed to various reactive species.

Reactive Species / ConditionFluorescence Yield (Relative)Primary Mechanism of InterferenceRecommended Countermeasure
Nitric Oxide (NO) +++++ (True Positive)Formation of DAR-4MT triazoleUse cPTIO to confirm NO dependence
H2​O2​
  • Peroxidase
++++ (False Positive)Enzymatic oxidation of diamino moietyCo-incubate with Catalase or Guaiacol
Dehydroascorbic Acid (DHA) ++++ (False Positive)Direct condensation with DAR-4MRatiometric imaging (DAF/DAR)
Peroxynitrite ( ONOO− ) +++ (Confounder)Nitration/Oxidation of fluorophoreUse specific ONOO− scavengers
H2​O2​ (No Peroxidase) - (No Reaction)N/AN/A

Experimental Protocols: The Self-Validating Subtraction Assay

To ensure scientific integrity, every DAR-4M imaging experiment must be a self-validating system. Never rely on a single "probe + stimulus" readout. Use the following 4-step orthogonal validation protocol to isolate the true NO signal from ROS/peroxidase artifacts.

Step-by-Step Methodology:

  • Probe Loading: Incubate your cells/tissues with 10 µM DAR-4M AM in a phenol-red-free buffer for 30–60 minutes at 37°C. Wash 3x with PBS to remove the extracellular probe and allow intracellular esterases to cleave the AM group.

  • Establish Basal & Stimulated States:

    • Group A (Control): Vehicle only.

    • Group B (Stimulated): Apply your experimental ROS/NO stimulus.

  • Isolate NO-Dependent Signal (cPTIO Control):

    • Group C (NO Scavenged): Pre-incubate with 1 mM carboxy-PTIO (cPTIO) for 30 min prior to stimulation.

    • Causality: cPTIO specifically scavenges NO. Any residual fluorescence observed in this group is a guaranteed false positive (a ROS or DHA artifact) and must be subtracted from Group B.

  • Isolate ROS/Peroxidase-Dependent Signal (Guaiacol/Catalase Control):

    • Group D (Peroxidase Inhibited): Co-incubate with 1 mM Guaiacol (a competitive peroxidase substrate) or 500 U/mL Catalase[1].

    • Causality: Guaiacol outcompetes DAR-4M for peroxidase active sites, while Catalase eliminates H2​O2​ . If the fluorescence seen in Group B disappears in Group D, your original signal was an H2​O2​ /peroxidase-mediated false positive, not NO.

Mandatory Visualization: DAR-4M Activation & Artifact Pathways

The following diagram illustrates the divergent biochemical pathways leading to DAR-4M fluorescence, highlighting exactly where ROS and DHA hijack the signal to create false positives.

DAR4M_Pathways DAR4M DAR-4M Probe (Non-fluorescent) TruePos Nitrosation (True Positive) DAR4M->TruePos FalsePos1 Enzymatic Oxidation (False Positive) DAR4M->FalsePos1 FalsePos2 Direct Condensation (False Positive) DAR4M->FalsePos2 NO Nitric Oxide (NO) NO->TruePos DAR4MT_True DAR-4MT Triazole (Specific Red Fluorescence) TruePos->DAR4MT_True ROS H2O2 + Peroxidases ROS->FalsePos1 DAR4MT_False1 Oxidized Artifact (Mimics DAR-4MT Signal) FalsePos1->DAR4MT_False1 DHA Dehydroascorbic Acid (DHA) DHA->FalsePos2 FalsePos2->DAR4MT_False1

Caption: Biochemical pathways of DAR-4M. True NO detection vs. ROS/DHA-mediated false positives.

References

  • Title: The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO Source: Journal of Pharmacological and Toxicological Methods (PubMed) URL: [Link]

  • Title: Barley root tip peroxidases convert DAF-FM and DAR-4M to an NO-independent fluorescent product using H2​O2​ derived from polyamine catabolism by polyamine oxidases Source: Journal of Plant Physiology (PubMed) URL: [Link]

  • Title: Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines Source: Free Radical Biology and Medicine (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

DAR-4MT vs. DAF-FM Diacetate: A Comprehensive Guide to Intracellular Nitric Oxide Detection

As a Senior Application Scientist, I frequently see researchers struggle with the reliable quantification of intracellular nitric oxide (NO). Because NO is a highly reactive, short-lived free radical, we cannot measure i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers struggle with the reliable quantification of intracellular nitric oxide (NO). Because NO is a highly reactive, short-lived free radical, we cannot measure it directly in living cells. Instead, we must rely on fluorescent probes that trap its autoxidation intermediates.

For years, researchers defaulted to the classic DAF-2 probe. However, modern drug development and rigorous cellular assays demand higher sensitivity, better photostability, and broader pH compatibility. This has led to the widespread adoption of two superior alternatives: DAF-FM Diacetate (which forms the green-fluorescent DAF-FM T) and DAR-4M AM (which forms the orange/red-fluorescent DAR-4MT).

This guide objectively compares these two probes, explaining the causality behind their photophysical behaviors and providing self-validating experimental protocols to ensure scientific integrity in your assays.

Mechanistic Overview: How These Probes Work

To understand which probe to choose, you must first understand the causality of their activation. Neither DAF-FM Diacetate nor DAR-4M AM reacts directly with NO. Instead, they operate via a three-step cascade[1]:

  • Cell Permeation: Both probes are synthesized with ester groups (diacetate for DAF-FM, acetoxymethyl for DAR-4M). These non-fluorescent, lipophilic modifications allow the probes to passively diffuse across the plasma membrane[2][3].

  • Intracellular Trapping: Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ester bonds. This cleaves the lipophilic groups, rendering the active probes (DAF-FM and DAR-4M) highly polar and trapping them inside the cell[2][4].

  • Triazole Formation: The trapped probes react with NO + equivalents—specifically dinitrogen trioxide (N 2​ O 3​ ), which is formed by the autoxidation of NO in the presence of oxygen. This irreversible reaction yields a highly fluorescent triazole product: DAF-FM T or DAR-4MT [5][6].

Mechanism cluster_cell Intracellular Environment Esterase Intracellular Esterases ActiveProbe Cleaved Probe (DAR-4M or DAF-FM) Esterase->ActiveProbe Hydrolysis Triazole Fluorescent Triazole (DAR-4MT or DAF-FM T) ActiveProbe->Triazole Reaction NO_O2 N2O3 (NO + O2) NO_O2->ActiveProbe Oxidation Probe Cell-Permeable Probe (DAR-4M AM or DAF-FM DA) Probe->ActiveProbe Diffusion

Fig 1. Intracellular NO detection mechanism via esterase cleavage and triazole formation.

Comparative Analysis: Photophysics and Performance

The fundamental difference between these two probes lies in their core fluorophore structure. DAF-FM is a fluorescein derivative, while DAR-4M is a rhodamine derivative[1]. This structural divergence dictates their performance across different biological environments.

Quantitative Data Summary
ParameterDAR-4M AM (Forms DAR-4MT)DAF-FM Diacetate (Forms DAF-FM T)
Fluorophore Core RhodamineFluorescein
Excitation / Emission ~560 nm / ~575 nm (Orange/Red)[4]~495 nm / ~515 nm (Green)[2]
Detection Limit ~7 - 10 nM[6]~3 nM[2][7]
pH Stability Range pH 4.0 - 12.0[4][6]pH > 5.5[2][7]
Photostability Exceptionally High[6]Moderate (Improved over DAF-2)[8]
Autofluorescence Issue Low (Red-shifted emission avoids tissue autofluorescence)[9]Moderate to High (Overlaps with flavins/NADH)
Quantum Yield Increase ~840-fold upon NO reaction~160-fold upon NO reaction[2]
Expert Insights on Probe Selection
  • Sensitivity vs. Specificity: DAF-FM Diacetate is slightly more sensitive (~3 nM detection limit) compared to DAR-4M AM (~7-10 nM)[6][7]. However, DAR-4M AM boasts a massive 840-fold increase in quantum yield upon reacting with NO, providing an excellent signal-to-noise ratio. Note that while DAR-4M is highly responsive to NO donors, its fluorescence can be potentiated by the presence of other reactive nitrogen species (RNS) like peroxynitrite[10].

  • The pH Causality: Fluorescein-based probes (DAF-FM) lose their fluorescence in acidic environments due to protonation of the xanthene ring. If you are imaging NO in acidic organelles (e.g., lysosomes, phagosomes) or ischemic tissues, DAF-FM will yield false negatives. DAR-4M utilizes a rhodamine core, which remains fully ionized and fluorescent down to pH 4.0[4][6].

Experimental Protocols: A Self-Validating System

A robust assay must be self-validating. Simply observing an increase in fluorescence is not enough to claim NO production, as artifacts (like incomplete de-esterification or background oxidation) can mimic positive results. The following protocol integrates strict causality controls.

Reagent Preparation (Applies to both probes)
  • Reconstitute the lyophilized probe (DAF-FM DA or DAR-4M AM) in anhydrous DMSO to create a 1 to 5 mM stock[1][2].

    • Causality: Ambient moisture in standard DMSO will prematurely hydrolyze the diacetate/AM esters, rendering the probe membrane-impermeable before it ever touches your cells.

  • Dilute the stock to a working concentration of 1–10 µM in a physiologically balanced, phenol red-free buffer (e.g., HBSS)[7].

    • Causality: Phenol red and Bovine Serum Albumin (BSA) can quench fluorescence and artificially alter the readout[2].

Cell Loading & De-esterification Workflow
  • Wash cultured cells twice with warm HBSS to remove serum proteins.

  • Incubate cells with the 1–10 µM probe working solution for 20–60 minutes at 37°C in the dark[7].

  • Wash the cells 2–3 times with fresh, dye-free HBSS to remove any extracellular probe.

  • Critical Step - De-esterification: Incubate the cells in dye-free buffer for an additional 15–30 minutes at 37°C[7].

    • Causality: Intracellular esterases need time to fully cleave the AM/diacetate groups. If you image immediately after washing, partially cleaved probes will leak out of the cell, destroying your spatial resolution and causing high background noise.

Self-Validating Assay Controls

To prove that the fluorescence observed is strictly due to biological NO production, run these parallel conditions:

  • Negative Control (NOS Inhibition): Pre-incubate a well of cells with 100 µM L-NAME (a pan-NOS inhibitor) for 1 hour prior to stimulation. This should abolish the agonist-induced fluorescence[6][11].

  • Positive Control (NO Donor): Treat a separate well with an exogenous NO donor like SNAP (S-nitroso-N-acetylpenicillamine) at 100 µM. This validates that the probe loaded correctly and is chemically reactive[11].

Decision Matrix: Choosing the Right Probe

Use the following logical workflow to determine which probe is optimal for your specific experimental architecture.

DecisionTree Start Select Intracellular NO Probe pH Is the cellular environment acidic (pH < 5.8)? Start->pH Auto Is green autofluorescence a major issue? pH->Auto No DAR Choose DAR-4M AM (Forms DAR-4MT) pH->DAR Yes (pH 4-12 stable) Auto->DAR Yes (Red Emission) DAF Choose DAF-FM Diacetate (Forms DAF-FM T) Auto->DAF No (Higher Sensitivity)

Fig 2. Decision matrix for selecting between DAR-4M AM and DAF-FM Diacetate probes.

Summary Recommendation: Choose DAF-FM Diacetate for standard, highly sensitive quantification of NO in healthy cells at physiological pH, especially when multiplexing with red-fluorescent markers[2][8]. Choose DAR-4M AM when working with thick tissue slices (to avoid green autofluorescence), when conducting long-term time-lapse imaging (due to superior photostability), or when measuring NO in acidic microenvironments[4][6].

Sources

Comparative

A Comprehensive Guide to DAR-4M and DAR-4MT: Synergistic Probes for Quantitative Nitric Oxide Detection

Nitric oxide (NO) is a ubiquitous, highly reactive signaling molecule integral to vasodilation, neurotransmission, and immune responses. Due to its transient nature—with a physiological half-life measured in seconds—and...

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Author: BenchChem Technical Support Team. Date: March 2026

Nitric oxide (NO) is a ubiquitous, highly reactive signaling molecule integral to vasodilation, neurotransmission, and immune responses. Due to its transient nature—with a physiological half-life measured in seconds—and extremely low basal concentrations, real-time quantification requires robust, highly sensitive analytical tools.

Historically, fluorescein-based probes (like DAF-2) were the standard; however, they suffer from pH sensitivity and significant overlap with cellular autofluorescence. The diaminorhodamine-based probes, specifically DAR-4M and its triazole derivative DAR-4MT , were engineered to overcome these limitations. As a Senior Application Scientist, I designed this guide to objectively compare DAR-4M and DAR-4MT. Rather than viewing them as competing alternatives, researchers must understand their chemical causality: DAR-4M is the reactive sensor, and DAR-4MT is the stable fluorescent product used as an indispensable calibration standard for absolute quantification.

Mechanistic Comparison: The Chemistry of Detection

To accurately measure NO, one must understand the causal relationship between the probe and its product. DAR-4M (Diaminorhodamine-4M) is a weakly fluorescent compound. It does not react directly with NO gas. Instead, under physiological conditions, NO rapidly reacts with oxygen to form reactive nitrogen oxide species (RNOS), primarily dinitrogen trioxide ( N2​O3​ ). DAR-4M specifically reacts with these intermediates via a nitrosation reaction to yield the highly fluorescent triazole product, DAR-4MT [1].

NO_Pathway NO Nitric Oxide (NO) + O2 N2O3 N2O3 (RNOS) NO->N2O3 Oxidation DAR4MT DAR-4MT (Strong Orange Fluorescence) N2O3->DAR4MT Nitrosation DAR4M DAR-4M Probe (Weak Fluorescence) DAR4M->DAR4MT Reaction

Chemical pathway of DAR-4M reacting with NO oxidation products to form fluorescent DAR-4MT.

The analytical power of this system lies in the massive photophysical shift that occurs during this transformation. The conversion to DAR-4MT results in an approximately 840-fold increase in fluorescence quantum efficiency[2]. Furthermore, because DAR-4MT emits in the orange/red spectrum (~575 nm), it bypasses the high background noise typical of green-emitting biological samples[1].

Quantitative Performance Data

The table below summarizes the distinct roles and photophysical properties of both compounds, demonstrating why DAR-4MT is required as a synthetic reference standard[3].

PropertyDAR-4M (Reactive Probe)DAR-4MT (Reference Standard)
Role in Assay Workflow NO Sensor / ChelatorCalibration Standard / Final Product
Fluorescence Status Weakly FluorescentHighly Fluorescent (840x increase)
Excitation Maximum Minimal absorption~560 nm
Emission Maximum Minimal emission~575 nm
pH Sensitivity Stable (pH 4.0 - 12.0)Stable (pH 4.0 - 12.0)
Detection Limit ~10 nM NON/A

Experimental Design: A Self-Validating System

A common pitfall in NO research is relying solely on Relative Fluorescence Units (RFU) for qualitative observation. To achieve absolute quantification, your experimental protocol must be a self-validating system. This is achieved by using DAR-4M AM (the cell-permeable acetoxymethyl ester derivative) to capture biological NO production[4], while concurrently utilizing purified DAR-4MT in cell-free buffers to generate a standard calibration curve[5].

Experimental_Workflow cluster_0 Biological Detection (DAR-4M) cluster_1 Calibration (DAR-4MT) Load Load Cells with DAR-4M AM (10 µM, 1h) Hydrolysis Intracellular Hydrolysis (Forms DAR-4M) Load->Hydrolysis Stimulate Stimulate NO Production Hydrolysis->Stimulate Measure1 Measure RFU at 575nm Stimulate->Measure1 Quantify Absolute NO Quantification (Interpolation) Measure1->Quantify Serial Serial Dilution of DAR-4MT (0 - 100 nM) Measure2 Measure RFU at 575nm Serial->Measure2 Curve Generate Standard Curve Measure2->Curve Curve->Quantify

Workflow combining DAR-4M for biological detection and DAR-4MT for standard curve calibration.

Step-by-Step Methodologies

Protocol A: Intracellular NO Detection using DAR-4M AM

Causality Check: We utilize DAR-4M AM because the acetoxymethyl (AM) ester masks the carboxyl groups, making the molecule lipophilic and cell-permeable. Once inside the cell, ubiquitous cytoplasmic esterases cleave the AM groups. This traps the now-hydrophilic DAR-4M inside the cell, preventing probe leakage during the assay[4][6].

  • Reconstitution: Dissolve DAR-4M AM in anhydrous DMSO to create a 5 mM stock solution.

  • Cell Loading: Dilute the stock to a final working concentration of 5–10 µM in a physiological buffer (e.g., DMEM without phenol red). Note: Phenol red must be omitted as it absorbs light in the same spectral range, artificially quenching your fluorescence[2][6].

  • Incubation: Incubate the cell culture with the DAR-4M AM solution for 60 minutes at 37°C in the dark to allow for complete intracellular hydrolysis.

  • Washing: Wash the cells 3 times with warm, phenol red-free buffer. This critical step removes extracellular, unhydrolyzed probe, preventing false-positive background fluorescence from extracellular NO.

  • Stimulation & Imaging: Apply your mechanical or chemical stimulus to induce NO synthase (NOS) activity. Excite the sample at ~560 nm and acquire emission images at ~575 nm using a standard rhodamine filter set.

Protocol B: Standard Curve Generation using DAR-4MT

Causality Check: Because fluorescence intensity (RFU) is an arbitrary unit that fluctuates based on instrument gain, laser power, and optical path length, a known concentration of the stable end-product (DAR-4MT) must be used to correlate RFU directly to molarity[3][5].

  • Stock Preparation: Dissolve synthetic DAR-4MT reference standard in DMSO to a 1 mM stock.

  • Serial Dilution: Prepare a serial dilution of DAR-4MT ranging from 0 nM to 1000 nM. Critical Standard: You must perform this dilution in the exact same buffer used for the cell experiments. Differences in ionic strength or viscosity can subtly alter the quantum yield of the fluorophore.

  • Measurement: Read the fluorescence of the standards using the identical microplate reader settings or microscope exposure times used in Protocol A (Ex: 560 nm / Em: 575 nm).

  • Calibration: Plot RFU against DAR-4MT concentration. Perform a linear regression to obtain the equation y=mx+b . Interpolate the RFU values from Protocol A into this equation to calculate absolute intracellular NO concentrations.

Specificity Considerations and Limitations

While DAR-4M is highly sensitive, researchers must acknowledge that it measures reactive nitrogen species (RNS) rather than NO directly. Studies have shown that while DAR-4M does not react with superoxide or hydrogen peroxide alone, its fluorescent yield can be potentiated in the presence of peroxynitrite alongside NO donors[7][8]. Therefore, utilizing DAR-4MT for strict quantitative comparisons between biological samples with heavily varying oxidative stress levels should be approached with appropriate controls (e.g., using NOS inhibitors like L-NAME to establish baseline specificity)[6].

Sources

Validation

Deconvoluting Cellular Stress: A Comparative Guide to Amplex Red and DAR-4M for ROS and RNS Quantification

As a Senior Application Scientist, I frequently encounter researchers seeking to optimize their reactive oxygen species (ROS) quantification assays. When comparing Dar-4MT and Amplex Red , a critical scientific correctio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers seeking to optimize their reactive oxygen species (ROS) quantification assays. When comparing Dar-4MT and Amplex Red , a critical scientific correction must be established immediately: DAR-4M (which yields the fluorescent product DAR-4MT) is not an ROS probe. It is a highly specific sensor for reactive nitrogen species (RNS), specifically nitric oxide (NO) (1)[1]. Conversely, Amplex Red is the gold standard for quantifying hydrogen peroxide (H₂O₂) , a primary ROS (2)[2].

They are not interchangeable; rather, they are complementary tools required to map the complete oxidative and nitrosative stress profile of a biological system. This guide provides an objective, data-driven comparison of these two distinct chemical systems and details how to deploy them correctly.

Mechanistic Causality: How the Probes Work

Understanding the chemical causality behind these probes is essential for preventing cross-reactivity artifacts and false positives.

  • Amplex Red (ROS / H₂O₂): Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine) is a colorless, non-fluorescent molecule. In the presence of the enzyme horseradish peroxidase (HRP), it reacts with H₂O₂ in a strict 1:1 stoichiometry to form resorufin , a highly stable red-fluorescent product (2)[2]. Because HRP does not easily penetrate live cell membranes, this assay is primarily used for quantifying extracellular or released H₂O₂ (3)[3].

  • DAR-4M (RNS / NO): Diaminorhodamine-4M (DAR-4M) relies on direct chemical nitrosation. It reacts specifically with NO oxidation products (like N₂O₃) to form a highly fluorescent triazole derivative, DAR-4MT (1)[1]. DAR-4M is highly specific to NO and fails to react with superoxide or H₂O₂ (4)[4]. For live-cell intracellular imaging, its cell-permeable diacetate form (DAR-4M AM) is utilized, which is cleaved by intracellular esterases upon entry (5)[5].

Reaction Pathways Visualization

G Stress Cellular Stress ROS Oxidative Stress (ROS Pathway) Stress->ROS RNS Nitrosative Stress (RNS Pathway) Stress->RNS H2O2 Hydrogen Peroxide (H2O2) ROS->H2O2 SOD NO Nitric Oxide (NO) RNS->NO NOS Amplex Amplex Red + HRP (Probe) H2O2->Amplex 1:1 Stoichiometry DAR4M DAR-4M (Probe) NO->DAR4M Nitrosation Resorufin Resorufin Red Fluorescence (Ex:530/Em:590) Amplex->Resorufin HRP Oxidation DAR4MT DAR-4MT Red Fluorescence (Ex:560/Em:575) DAR4M->DAR4MT Triazole Formation

Fig 1. Divergent detection pathways for ROS (Amplex Red) and RNS (DAR-4M) during cellular stress.

Comparative Performance Data

SpecificationAmplex RedDAR-4M (Product: DAR-4MT)
Primary Target Hydrogen Peroxide (H₂O₂)Nitric Oxide (NO)
Stress Pathway Oxidative Stress (ROS)Nitrosative Stress (RNS)
Reaction Catalyst Horseradish Peroxidase (HRP)None (Direct chemical nitrosation)
Fluorescent Product ResorufinDAR-4MT (Triazole derivative)
Excitation / Emission 530 nm / 590 nm560 nm / 575 nm
Sensitivity (LOD) ~5 pmol (50 nM)5 - 10 nM
Cell Permeability Low (Measures extracellular H₂O₂)High (Using DAR-4M AM form)
Optimal pH ~pH 7.4Highly stable above pH 4.0
Key Vulnerability Auto-oxidation to superoxide at >50 µMSignal can be potentiated by extreme peroxynitrite levels

Self-Validating Experimental Protocols

A robust assay must prove that the fluorescent signal is derived exclusively from the target molecule, not from autofluorescence or probe auto-oxidation. The following protocols incorporate mandatory self-validating controls.

Protocol A: Extracellular ROS (H₂O₂) Quantification via Amplex Red

Reference Standard: (6)[6]

  • Reagent Preparation: Prepare a working solution of 10 µM Amplex Red and 0.2 U/mL HRP in a physiological buffer (e.g., Krebs-Ringer). Expert Note: Never exceed 50 µM Amplex Red; high concentrations trigger auto-oxidation, artificially generating superoxide and H₂O₂ which will skew your data (7)[7].

  • Sample Incubation: Add 50 µL of the biological sample (e.g., cell supernatant or tissue homogenate) to a 96-well black microplate. Add 50 µL of the working solution. Incubate at 37°C for 30–60 minutes, strictly protected from light.

  • Detection: Measure fluorescence using a microplate reader at Ex/Em = 530/590 nm (2)[2].

  • Self-Validation (Mandatory Control): Run a parallel sample pre-treated with exogenous catalase (350 U/mL). Catalase specifically degrades H₂O₂. If the fluorescent signal is not completely abolished in this well, your readout is contaminated by background artifacts (2)[2].

Protocol B: Intracellular RNS (NO) Quantification via DAR-4M AM

Reference Standard: (8)[8]

  • Probe Preparation: Dissolve DAR-4M AM in high-quality DMSO, then dilute in pre-warmed culture media to a final concentration of 5–10 µM.

  • Incubation: Incubate live cells with the DAR-4M AM solution for 30–60 minutes at 37°C. Intracellular esterases will cleave the AM group, trapping the probe inside the cell (5)[5].

  • Washing: Wash the cells thoroughly (3x) with PBS to remove unreacted extracellular probe. This step is critical to lower background noise.

  • Detection: Image the cells using confocal microscopy or a plate reader at Ex/Em = 560/575 nm (8)[8].

  • Self-Validation (Mandatory Control): Pre-treat a control group with a Nitric Oxide Synthase (NOS) inhibitor, such as L-NAME (100 µM), prior to stimulation. The difference in DAR-4MT fluorescence between the uninhibited and inhibited samples represents the true, enzymatically generated NO pool (5)[5].

Expert Insights on Multiplexing

A common mistake in assay design is attempting to multiplex Amplex Red and DAR-4M in the same well. Because their emission spectra heavily overlap (Resorufin Em: 590 nm vs. DAR-4MT Em: 575 nm), optical bleed-through makes simultaneous quantification nearly impossible without advanced spectral unmixing.

If you need to image ROS and RNS simultaneously in the same sample, do not pair Amplex Red with DAR-4M . Instead, pair the red-fluorescent DAR-4M (for NO) with a green-fluorescent ROS probe, such as DCFDA (Ex/Em: 490/530 nm). This exact multiplexing strategy has been successfully validated for in situ detection of diabetic nephropathy models (8)[8].

References

  • Measurement of Reactive Oxygen Species in Cardiovascular Studies. Hypertension (AHA Journals).[Link]

  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. MDPI.[Link]

  • Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. NIH / PMC.[Link]

  • Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. NIH / PMC.[Link]

  • The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO. NIH / PubMed.[Link]

  • Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red. Bio-Protocol.[Link]

  • Compressive Force Activation of the Neuronal Nitric Oxide Synthase Enzyme. ACS Omega.[Link]

  • NAD(P)H oxidase and uncoupled nitric oxide synthase are major sources of glomerular superoxide in rats with experimental diabetic nephropathy. American Physiological Society.[Link]

Sources

Comparative

Specificity of Dar-4MT for nitric oxide vs superoxide anions

Decoding the Specificity of DAR-4MT: Nitric Oxide vs. Superoxide Anions in Live-Cell Imaging Accurate quantification of reactive nitrogen species (RNS) versus reactive oxygen species (ROS) is a critical bottleneck in car...

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Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Specificity of DAR-4MT: Nitric Oxide vs. Superoxide Anions in Live-Cell Imaging

Accurate quantification of reactive nitrogen species (RNS) versus reactive oxygen species (ROS) is a critical bottleneck in cardiovascular, immunological, and neurodegenerative drug development. Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) and its highly fluorescent triazole product, DAR-4MT, have emerged as powerful tools for live-cell nitric oxide (NO) detection[1].

As a Senior Application Scientist, I frequently encounter experimental artifacts stemming from probe cross-reactivity. This guide critically evaluates the specificity of DAR-4MT for nitric oxide against superoxide anions ( O2∙−​ ), compares its performance with alternative probes, and provides a self-validating protocol to ensure robust data acquisition.

Mechanistic Basis of DAR-4MT Specificity

The selectivity of DAR-4M relies on the unique chemical reactivity of its o-phenylenediamine moiety[2]. Nitric oxide itself does not directly react with the probe. Instead, NO undergoes spontaneous auto-oxidation in the presence of molecular oxygen to form reactive intermediates, primarily dinitrogen trioxide ( N2​O3​ )[1].

The electrophilic nitrosonium character of N2​O3​ drives the nitrosation of one of the primary amines on DAR-4M, followed by rapid dehydration and cyclization to form the highly fluorescent triazole, DAR-4MT[2]. Superoxide anions ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and hydroxyl radicals ( OH∙ ) lack the electrophilic nitrogen atom necessary to initiate this specific cyclization. Consequently, they fail to trigger the formation of the DAR-4MT fluorophore[3].

G A DAR-4M AM (Cell Permeable) B Intracellular Esterases (Hydrolysis) A->B Enters Cell C DAR-4M (Cell Impermeable) B->C Cleaves AM ester F DAR-4MT (Fluorescent Triazole) C->F Reacts with N2O3 G No Reaction (Baseline) C->G Exposed to ROS D NO + O2 -> N2O3 (RNS) D->F Drives cyclization E Superoxide / H2O2 (ROS) E->G Fails to cyclize

Mechanistic pathway of DAR-4MT formation highlighting specificity for NO-derived N2O3 over ROS.

Comparative Performance: DAR-4M vs. Alternatives

When selecting a probe, researchers must weigh fluorescence yield, pH stability, and cross-reactivity. Unlike standard fluorescein-based probes (e.g., DAF-2), DAR-4M is rhodamine-based, shifting its emission to the orange/red spectrum (~575 nm)[1]. This minimizes interference from cellular autofluorescence and allows for multiplexing with green-fluorescent reporters.

Crucially, dose-response studies demonstrate that while DAR-4M exhibits a markedly higher fluorescence yield to NO donors than its green counterpart DAF-FM, neither probe shows a direct change in fluorescence intensity when exposed to superoxide, hydrogen peroxide, or nitroxyl[3]. However, researchers must account for the fact that DAR-4M can be potentiated by peroxynitrite ( ONOO− ) to react with low levels of NO donors, meaning it measures a broader spectrum of RNS rather than NO exclusively[3].

Table 1: Quantitative Comparison of NO Probes

FeatureDAR-4M (Rhodamine-based)DAF-FM (Fluorescein-based)DAF-2 (Fluorescein-based)
Detection Limit ~7 nM~3 nM~5 nM
Excitation / Emission 560 nm / 575 nm (Orange/Red)495 nm / 515 nm (Green)495 nm / 515 nm (Green)
Optimal pH Range 4.0 – 12.05.5 – 12.0> 7.0
Superoxide Reactivity NoneNoneNone (but can quench NO signal)
Peroxynitrite Effect Potentiates NO signalPotentiates NO signalCross-reacts

Experimental Methodology: Self-Validating Specificity Assay

To definitively prove the specificity of DAR-4MT for NO over superoxide in your specific cell line, the experimental design must incorporate orthogonal pharmacological controls. The following protocol outlines a self-validating system using primary endothelial cells.

Causality of Experimental Choices:

  • Phenol Red-Free Media: Phenol red exhibits background fluorescence that overlaps with the rhodamine emission spectrum, artificially inflating baseline readings[4].

  • 30-Minute De-esterification Wash: Essential to allow complete intracellular hydrolysis of the AM ester by cytosolic esterases, trapping the cell-impermeable DAR-4M inside the cell before stimulation[4],[5].

  • L-NAME Pre-incubation: Establishes a true negative baseline by inhibiting endogenous endothelial nitric oxide synthase (eNOS)[4].

  • Xanthine/Xanthine Oxidase (X/XO): Generates a continuous, controlled flux of superoxide anions. This isolates ROS exposure to verify the probe's non-reactivity.

Step-by-Step Protocol:

  • Cell Preparation: Seed endothelial cells in 35 mm glass-bottom dishes and culture until 80% confluent. Wash twice with phenol red-free DMEM[5].

  • Probe Loading: Prepare a 10 µM working solution of DAR-4M AM in phenol red-free DMEM (diluted from a 5 mM DMSO stock). Incubate cells for 60 minutes at 37°C in the dark[4].

  • De-esterification Wash: Remove the loading solution and wash cells three times with warm PBS. Incubate in fresh phenol red-free media for 30 minutes[5].

  • Differential Stimulation (Parallel Cohorts):

    • Cohort A (Negative Control): Add 100 µM L-NAME[4].

    • Cohort B (NO Positive Control): Add 100 µM SNAP (S-Nitroso-N-acetylpenicillamine)[4].

    • Cohort C (Superoxide Challenge): Add 100 µM Xanthine + 10 mU/mL Xanthine Oxidase.

  • Live-Cell Imaging: Image immediately using a confocal microscope equipped with a 560 nm excitation laser and a 575–600 nm bandpass emission filter[1]. Capture images every 2 minutes for 30 minutes.

  • Quantification: Calculate the relative fluorescence unit (RFU) fold-change ( ΔF/F0​ ). Cohort B should exhibit a robust dose-dependent increase, while Cohorts A and C remain at baseline.

Workflow S1 1. Cell Seeding (Glass-bottom dish) S2 2. DAR-4M AM Loading (10 µM, 60 min) S1->S2 S3 3. De-esterification (Wash & Rest 30 min) S2->S3 C1 L-NAME (NOS Inhibitor) S3->C1 Baseline C2 SNAP (NO Donor) S3->C2 NO Assay C3 Xanthine / XO (Superoxide Donor) S3->C3 ROS Assay S4 5. Confocal Imaging (Ex: 560nm / Em: 575nm) C1->S4 C2->S4 C3->S4

Self-validating experimental workflow isolating NO detection from superoxide interference.

Sources

Validation

A Senior Application Scientist's Guide to Real-Time Nitric Oxide Imaging: Dar-4MT vs. DAF-2

For researchers navigating the complex world of cellular signaling, the real-time detection of nitric oxide (NO) remains a critical yet challenging endeavor. As a short-lived, highly reactive free radical, NO's spatiotem...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the complex world of cellular signaling, the real-time detection of nitric oxide (NO) remains a critical yet challenging endeavor. As a short-lived, highly reactive free radical, NO's spatiotemporal dynamics are key to its function in vasodilation, neurotransmission, and immune responses[1]. The development of fluorescent probes has revolutionized our ability to visualize this ephemeral molecule. Among the most established are the diaminofluoresceins (DAFs) and the diaminorhodamines (DARs).

This guide provides an in-depth, field-proven comparison of two workhorse probes: the classic 4,5-diaminofluorescein (DAF-2) and the more recent diaminorhodamine-4M (Dar-4MT). We will move beyond simple catalog descriptions to dissect their underlying chemistry, compare their performance under typical experimental conditions, and provide robust protocols to help you select the optimal tool for your research.

The Chemistry of Detection: A Shared Mechanism

At their core, both DAF-2 and Dar-4MT operate on a similar and often misunderstood principle. They do not react directly with nitric oxide itself. Instead, they react with dinitrogen trioxide (N₂O₃), an oxidative species formed from the auto-oxidation of NO in the presence of oxygen[2][3][4]. This reaction nitrosates the vicinal diamino groups on the probe, converting the non-fluorescent molecule into a highly fluorescent triazole derivative (DAF-2T or Dar-4M T)[1][2]. This is an irreversible, turn-on mechanism, meaning the fluorescent signal accumulates over time as more NO is produced.

G cluster_0 Cellular Environment cluster_1 Detection NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 + O2 Oxygen (O₂) O2->N2O3 Product DAF-2T or Dar-4M T (Highly Fluorescent) N2O3->Product Probe DAF-2 or Dar-4MT (Non-Fluorescent) Probe->Product Emission Fluorescence Emission Product->Emission Signal Excitation Light Excitation Excitation->Product

Caption: General reaction mechanism for NO detection by DAF and DAR probes.

The fundamental difference between the two probes lies in their fluorophore backbone. DAF-2 is built on a fluorescein core, while Dar-4MT utilizes a rhodamine structure[1]. This distinction is the primary driver of their differing spectral properties, photostability, and environmental sensitivity.

Head-to-Head Performance Comparison

The choice between probes is dictated by the specific demands of an experiment. The following table summarizes key performance metrics, compiled from technical datasheets and peer-reviewed literature.

FeatureDAF-2Dar-4MTRationale & Experimental Insight
Fluorophore Core Fluorescein[1]Rhodamine[1]Rhodamines are generally more photostable and less pH-sensitive than fluoresceins.
Excitation Max (λex) ~495 nm[2][5]~560 nm[3][6]Dar-4MT's red-shifted spectra are advantageous for avoiding cellular autofluorescence, which is often strongest in the green spectrum[3][7].
Emission Max (λem) ~515 nm[2][5]~575 nm[3][6]Compatible with standard FITC/GFP filter sets for DAF-2 and TRITC/RFP sets for Dar-4MT.
Quantum Yield (Φ) Probe: ~0.005[8]Product (DAF-2T): ~0.92[8]Probe: LowProduct (Dar-4M T): ~0.42[6]While DAF-2T has a higher absolute quantum yield, Dar-4M T boasts an ~840-fold fluorescence increase upon reacting with NO[6][9].
Detection Limit ~5 nM[3][8]~10 nM[6][9]Both probes offer excellent sensitivity in the low nanomolar range, suitable for detecting physiological NO concentrations.
Photostability Moderate[8]High[8]Dar-4MT is significantly more resistant to photobleaching, making it superior for long-term time-lapse imaging experiments[8].
pH Sensitivity Fluorescence decreases below pH ~7.0[1][8]Stable across a wide pH range (4-12)[3][6]This is a critical distinction. Dar-4MT is the clear choice for studies in acidic organelles (e.g., lysosomes) or under conditions of acidosis[3][7].
Selectivity Issues Reacts with dehydroascorbic acid (DHA)[10][11]. Signal can be attenuated by ascorbic acid[11].Less susceptible to DHA interference than DAF-2, but can be potentiated by peroxynitrite (ONOO⁻)[12][13].Neither probe is perfectly specific for NO. Both can react with other reactive nitrogen species (RNS)[12]. Appropriate controls, such as pre-treatment with an NOS inhibitor (e.g., L-NAME), are essential[1].
Experimental Deep Dive: Protocols & Best Practices

Accurate and reproducible data depend on a meticulously executed protocol. The following is a self-validating workflow for measuring intracellular NO using the cell-permeable acetoxymethyl (AM) ester forms of the probes.

Causality Behind the Method: The AM ester group renders the probe lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now cell-impermeable probe (DAF-2 or Dar-4MT) in the cytoplasm, ready to detect NO[14][15][16].

G cluster_prep Preparation cluster_exp Experiment prep_stock 1. Prepare 5 mM Stock (Probe-AM in anhydrous DMSO) prep_work 2. Prepare 5-10 µM Working Solution (Dilute stock in serum-free buffer, e.g., HBSS) prep_stock->prep_work seed_cells 3. Seed & Culture Cells (On imaging-suitable plates/slides) wash1 4. Wash Cells (Remove serum-containing media) seed_cells->wash1 load 5. Load Probe (Incubate with working solution for 30-60 min at 37°C, protected from light) wash1->load wash2 6. Wash Cells (Remove excess extracellular probe) load->wash2 stimulate 7. Stimulate NO Production (Optional) (Add agonist; include NOS inhibitor control) wash2->stimulate image 8. Image & Analyze (Fluorescence microscopy or plate reader) stimulate->image

Caption: Standard experimental workflow for intracellular NO imaging.

Detailed Step-by-Step Protocol for Intracellular NO Imaging:

  • Reagent Preparation (Stock Solution):

    • Prepare a 5 mM stock solution of either DAF-2 DA or Dar-4M AM in anhydrous dimethyl sulfoxide (DMSO)[1][16].

    • Scientist's Tip: Anhydrous DMSO is critical as AM esters are moisture-sensitive. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture, to maintain integrity[16].

  • Cell Preparation:

    • Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture to the desired confluency.

    • Before loading, gently wash the cells twice with a pre-warmed, serum-free buffer like Hank's Balanced Salt Solution (HBSS) or a similar physiological saline[1][17]. Serum esterases can prematurely cleave the AM ester extracellularly.

  • Probe Loading:

    • Prepare a working solution by diluting the 5 mM stock solution to a final concentration of 5-10 µM in the serum-free buffer[3][7]. The optimal concentration should be determined empirically for your specific cell type.

    • Remove the wash buffer from the cells and add the probe-containing working solution.

    • Incubate for 30-60 minutes at 37°C, protected from light[1][7].

  • Washing and De-esterification:

    • After incubation, wash the cells twice with fresh, pre-warmed buffer to remove any extracellular probe[7].

    • Incubate the cells in fresh buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.

  • Imaging and Data Acquisition:

    • Mount the cells on a fluorescence microscope equipped with the appropriate filter sets (FITC/GFP for DAF-2T, TRITC/RFP for Dar-4M T).

    • If studying stimulated NO production, acquire a baseline image (t=0) before adding your agonist or treatment compound.

    • Acquire images over time to monitor the increase in fluorescence intensity, which corresponds to the accumulation of NO.

    • Scientist's Tip: To minimize phototoxicity and photobleaching, especially with DAF-2, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio[18][19].

  • Essential Controls (Self-Validating System):

    • Negative Control: Image cells that have not been loaded with the probe to determine the level of background autofluorescence.

    • Inhibitor Control: Pre-treat cells with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) before probe loading and stimulation. A significant reduction in the fluorescence signal in these cells validates that your signal is dependent on NOS-mediated NO synthesis[1].

    • Positive Control: Treat cells with an NO donor (e.g., SNAP or SNP) to confirm that the probe is working correctly in your system.

Making the Right Choice: Application-Specific Recommendations
  • For experiments in acidic environments (pH < 7.0) or with concerns about pH fluctuations: Dar-4MT is the unequivocal choice due to its broad pH stability[3][6].

  • For long-term imaging or time-lapse studies: Dar-4MT 's superior photostability will yield more reliable data with less signal degradation over time[8].

  • For studies in cells or tissues with high green autofluorescence: The red-shifted spectrum of Dar-4MT provides a clearer signal by moving into a spectral window with less biological background noise[7].

  • When comparing results with a large body of historical literature: DAF-2 has been used extensively for over two decades, and using it may provide better continuity with previously published work[1][5].

  • When absolute sensitivity is the highest priority: DAF-2 has a slightly lower reported detection limit (~5 nM vs. ~10 nM), which may be a factor in systems with extremely low NO output[3][8].

Conclusion

Both DAF-2 and Dar-4MT are powerful tools for the qualitative and semi-quantitative assessment of nitric oxide production in real-time. DAF-2 remains a viable option, valued for its high sensitivity and the extensive literature supporting its use. However, for many modern live-cell imaging applications, Dar-4MT emerges as the technically superior probe . Its enhanced photostability, red-shifted spectra, and, most critically, its insensitivity to physiological pH changes provide a more robust and reliable platform for quantitative fluorescence imaging.

Regardless of the probe chosen, researchers must remain vigilant about their limitations, particularly the lack of absolute specificity for NO. The inclusion of rigorous controls, especially NOS inhibitors, is not just recommended—it is essential for the valid interpretation of experimental results.

References

  • Lacza, Z., Horváth, E. M., Pankotai, E., Csordás, A., Kollai, M., Szabó, C., & Busija, D. W. (2005). The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO. Journal of Pharmacological and Toxicological Methods, 52(3), 335-340. [Link]

  • Uhlenhut, K., & Högger, P. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. Free Radical Biology and Medicine, 52(11-12), 2266-2275. [Link]

  • Leikert, J. F., Räthel, T. R., Müller, C., Vollmar, A. M., & Dirsch, V. M. (2003). Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro. Methods in molecular biology (Clifton, N.J.), 279, 11-19. [Link]

  • Uhlenhut, K., & Högger, P. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. ResearchGate. [Link]

  • Interchim. (n.d.). Nitric Oxide Synthase (NOS) Detection Reagent. Interchim. [Link]

  • Goryo Chemical, Inc. (n.d.). DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence. Goryo Chemical, Inc. [Link]

  • Adu, E. A., & Ankrah, N. (2019). Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution. ResearchGate. [Link]

  • Ye, X., Zhang, Y., & Li, H. (2012). Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines. Sensors (Basel, Switzerland), 12(1), 565–577. [Link]

  • Lacza, Z., Horváth, E. M., Pankotai, E., Csordás, A., Kollai, M., Szabó, C., & Busija, D. W. (2005). The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction mechanisms of different fluorescent probes for nitric oxide (NO) detection. ResearchGate. [Link]

  • Zhang, X., Kim, W. S., & Ye, X. (2002). Interfering with Nitric Oxide Measurements. The Journal of Biological Chemistry, 277(50), 48375-48384. [Link]

  • Plachetka, U., & Kaiser, W. M. (2006). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, 57(13), 3407–3417. [Link]

  • Wisniewski, E., Coy, E., & Jaworski, J. (2022). Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy. International Journal of Molecular Sciences, 23(3), 1730. [Link]

  • Roy, A., Sahoo, A., & Kögel, T. (2002). Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. Journal of Neuroscience Research, 68(2), 145-152. [Link]

  • Glen Research. (n.d.). Extinction Coefficients and Fluorescence Data. Glen Research. [Link]

  • Siyaku. (2017). Diaminofluorescein-2 diacetate (DAF-2 DA). Siyaku. [Link]

  • Ramirez-Perez, F. I. (2020). Does someone has a protocol to detect NO using DAF-2/FM in pressurized arteries?. ResearchGate. [Link]

  • ResearchGate. (n.d.). A: Spectra of DAF-2T obtained by excitating at different wavelength.... ResearchGate. [Link]

  • AAT Bioquest. (n.d.). DAX-J2™ Nitric oxide (NO) reagents. Interchim. [Link]

  • van der Velde, J. H. M., Oelerich, J., Huang, J., Smit, J. H., Meyer, A., Jukola, J. T., ... & Hohlbein, J. (2020). Quantitative Determination of Dark Chromophore Population Explains the Apparent Low Quantum Yield of Red Fluorescent Proteins. The Journal of Physical Chemistry B, 124(6), 957-965. [Link]

  • ResearchGate. (n.d.). Breaking Crystallinity for Optimal Dark Current: Nonfullerene Acceptor Dilution as a Strategy for High‐Performance Organic Photodetectors. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Nitric Oxide Detection: Benchmarking Dar-4MT Against Standard Rhodamine-Based Fluorescent Probes

For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the accurate detection of nitric oxide (NO) is paramount. This transient, low-concentration signaling mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the accurate detection of nitric oxide (NO) is paramount. This transient, low-concentration signaling molecule plays a pivotal role in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and cancer biology. The choice of a fluorescent probe for its detection is a critical decision that profoundly impacts experimental outcomes.

This guide provides an in-depth, objective comparison of Diaminorhodamine-4M (Dar-4MT), a widely used fluorescent probe for reactive nitrogen species (RNS), against the broader class of standard rhodamine-based fluorescent probes specifically designed for nitric oxide detection. We will delve into the core chemical principles, comparative performance data, and detailed experimental protocols to empower you to make an informed decision for your specific research needs.

The Landscape of Fluorescent NO Probes: A Tale of Two Chemistries

The most prevalent fluorescent probes for nitric oxide fall into two main categories: fluorescein-based and rhodamine-based scaffolds. While both have contributed significantly to our understanding of NO biology, their foundational structures dictate their key performance characteristics. Dar-4MT, despite its name, is a rhodamine-based chromophore, and its performance is best understood in the context of its rhodamine counterparts.

The fundamental detection mechanism for many of these probes, including Dar-4MT, involves the N-nitrosation of an aromatic diamine moiety in the presence of an oxidation product of NO, leading to the formation of a highly fluorescent triazole derivative.[1] However, the specific structural attributes of the rhodamine scaffold confer distinct advantages in terms of photostability and performance in various biological environments.[2][]

Head-to-Head Comparison: Dar-4MT vs. a Representative Rhodamine-Based Probe (ROPD)

To provide a concrete comparison, we will benchmark Dar-4MT against a representative standard rhodamine-based NO probe, ROPD, which utilizes an o-phenylenediamine (OPD) moiety as the NO-trapper.[4]

FeatureDar-4MTROPD (Representative Rhodamine Probe)Senior Application Scientist's Insights
Core Structure DiaminorhodamineRhodamine with o-phenylenediamine (OPD) NO-trapper[4]The core rhodamine structure in both probes provides a foundation for good photostability.[2][]
Excitation Max ~560 nm[5]Not explicitly stated, but likely in the green-orange rangeDar-4MT's longer excitation wavelength is advantageous for minimizing cellular autofluorescence.
Emission Max ~575 nm[5]~581 nm[2]Both probes emit in the orange-red spectrum, which is beneficial for avoiding green autofluorescence common in biological samples.
Detection Limit ~7 nM[6]Not explicitly statedDar-4MT exhibits high sensitivity, a critical factor for detecting low physiological concentrations of NO.
Selectivity Reacts with reactive nitrogen species (RNS), not specific for NO[7][8]High selectivity for NO over other reactive species[4]This is a critical distinction. For experiments requiring specific detection of NO, a probe like ROPD is superior. Dar-4MT is more suited for assessing general RNS production.[7][8]
pH Sensitivity Fluorescence is stable over a wide pH range (4-12)[5][6]Stable over a wide pH range[4]Both probes offer a significant advantage over fluorescein-based probes like DAF-2, which are pH-sensitive.
Photostability Generally good photostability, characteristic of rhodamines[9]Good photostability[]Rhodamine-based probes are generally more photostable than fluorescein-based probes, making them suitable for longer-term imaging experiments.[2]
Cell Permeability Cell-impermeable; requires the AM ester form (Dar-4MT AM) for intracellular studies[5]Cell-permeable[4]The need for the AM ester form of Dar-4MT adds an extra hydrolysis step for intracellular measurements.

The Chemistry of Detection: Unraveling the Mechanisms

Understanding the underlying chemical reactions is crucial for interpreting experimental data correctly. Both Dar-4MT and other rhodamine-based NO probes operate on a "turn-on" fluorescence mechanism, but the specifics of their activation differ slightly.

The Spirolactam Ring-Opening: A Hallmark of Rhodamine Probes

Many rhodamine-based probes exist in a non-fluorescent, colorless spirolactam form. The interaction with their target analyte induces a conformational change, opening the spirolactam ring to a highly fluorescent, colored, open-amide form. This mechanism provides a high signal-to-noise ratio.

NonFluorescent Non-Fluorescent Spirolactam Fluorescent Fluorescent Open-Amide NonFluorescent->Fluorescent Ring Opening Analyte Analyte (e.g., NO) Analyte->NonFluorescent

Caption: Spirolactam ring-opening mechanism.

Dar-4MT: Triazole Formation

Dar-4MT's fluorescence activation relies on the reaction of its diamino groups with an oxidation product of nitric oxide (N₂O₃) to form a fluorescent triazole derivative.

Dar4MT Dar-4MT (Non-Fluorescent) Triazole Fluorescent Triazole Derivative Dar4MT->Triazole NO_O2 NO + O₂ → N₂O₃ NO_O2->Dar4MT

Caption: Dar-4MT activation mechanism.

Experimental Protocols: A Guide to Rigorous Comparison

To ensure the selection of the optimal probe, a head-to-head comparison in your experimental system is highly recommended. The following protocols provide a framework for evaluating the key performance characteristics of Dar-4MT and other rhodamine-based NO probes.

Experimental Workflow for Intracellular NO Detection

cluster_0 Cell Preparation cluster_1 Probe Loading cluster_2 Experiment cluster_3 Data Acquisition Seed_Cells Seed Cells Load_Probe Load with Dar-4MT AM or Rhodamine Probe Seed_Cells->Load_Probe Incubate Incubate (30-60 min, 37°C) Load_Probe->Incubate Wash Wash to remove excess probe Incubate->Wash Stimulate Stimulate NO Production Wash->Stimulate Image Image with Fluorescence Microscope Stimulate->Image

Sources

Validation

Validating Endothelial Nitric Oxide Release: A Comparative Guide to DAR-4MT Fluorescence

Nitric oxide (NO) is a transient, highly reactive gaseous signaling molecule pivotal to vascular homeostasis, neurotransmission, and immune response. Accurately capturing its real-time production in endothelial cells req...

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Author: BenchChem Technical Support Team. Date: March 2026

Nitric oxide (NO) is a transient, highly reactive gaseous signaling molecule pivotal to vascular homeostasis, neurotransmission, and immune response. Accurately capturing its real-time production in endothelial cells requires probes that can circumvent the challenges of rapid NO diffusion, cellular autofluorescence, and intracellular pH fluctuations[1][2].

While fluorescein-based probes (such as DAF-2 DA and DAF-FM DA) have historically dominated the field, their limitations in acidic environments and spectral overlap with biological autofluorescence necessitate a more robust alternative[2][3]. DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) has emerged as a superior rhodamine-based sensor, yielding the highly fluorescent triazole DAR-4M T upon reaction with NO[1][4].

This guide provides an objective, data-driven comparison of DAR-4M AM against traditional alternatives and outlines a self-validating protocol for mapping endothelial NO release.

Mechanistic Causality: Why Rhodamine Outperforms Fluorescein

The structural foundation of DAR-4M AM dictates its experimental advantages. The probe relies on a rhodamine chromophore rather than fluorescein[1][3].

The Activation Pathway:

  • Diffusion & Trapping: DAR-4M AM is synthesized with acetoxymethyl (AM) ester groups, rendering it uncharged and highly cell-permeable[1]. Once inside the endothelial cell, ubiquitous intracellular esterases hydrolyze the AM groups. This removes its lipophilicity, trapping the cell-impermeable DAR-4M within the cytosol[1][5].

  • NO Autoxidation: Endothelial nitric oxide synthase (eNOS) produces NO. Because NO itself is a radical, it rapidly undergoes autoxidation in the presence of oxygen to form reactive nitrogen oxide species, primarily nitric anhydride ( N2​O3​ )[1].

  • Triazole Formation: N2​O3​ reacts with the vicinal aromatic diamine structure of DAR-4M. This chemical conversion yields DAR-4M T (a triazole-rhodamine analog), triggering a massive structural shift that increases the fluorescence quantum efficiency by approximately 840-fold[1][4].

G eNOS eNOS Activation (Ca2+ Influx) NO Nitric Oxide (NO) eNOS->NO Synthesis Reaction Autoxidation to N2O3 Reaction with DAR-4M NO->Reaction DAR_AM DAR-4M AM (Cell Permeable) Esterase Intracellular Esterases DAR_AM->Esterase Diffusion DAR DAR-4M (Cell Impermeable) Esterase->DAR Hydrolysis DAR->Reaction DAR_T DAR-4M T (Fluorescent: 575nm) Reaction->DAR_T Triazole Formation

Mechanism of intracellular NO detection using DAR-4M AM.

Quantitative Performance Comparison

When selecting a probe for live-cell endothelial imaging, researchers must balance sensitivity against environmental stability. Fluorescein-based DAF-2 DA suffers from severe fluorescence quenching below pH 7.0[2][6]. Because cellular stimulation (e.g., via bradykinin or calcium ionophores) often induces transient intracellular acidification, DAF-2 can yield false-negative artifacts[2].

DAR-4M AM resolves this by maintaining stable fluorescence across a broad pH range (4.0 to 12.0)[5][6]. Furthermore, its excitation maximum of ~560 nm neatly bypasses the green autofluorescence (excited at ~490 nm) commonly emitted by flavins and other biological molecules[1][2].

Table 1: Comparative Specifications of NO Fluorescent Probes
ParameterDAR-4M AMDAF-FM DADAF-2 DA
Fluorophore Core Rhodamine[1][3]Fluorescein[2][3]Fluorescein[3]
Excitation / Emission ~560 nm / ~575 nm[4][5]~495 nm / ~515 nm[6]~495 nm / ~515 nm[6]
Optimal pH Range pH 4.0 – 12.0[5][6]> pH 5.8[2][6]> pH 7.0[2][6]
Detection Limit ~7 - 10 nM[1][4]~3.5 nM[2]~5 nM[2][6]
Photostability High[2][4]Moderate[2]Low[2][3]
Autofluorescence Risk Low (Orange/Red spectrum)[7]High (Green spectrum)[1][6]High (Green spectrum)[1]

Data synthesized from Kojima et al. (2001) and standardized vendor specifications[1][2][4][6].

Self-Validating Experimental Protocol

To ensure trustworthiness in your data, an NO imaging protocol must be a self-validating system. Fluorescence increase alone is insufficient proof of NO generation, as reactive oxygen species (ROS) or peroxynitrite can sometimes alter probe dynamics[8]. The following protocol integrates strict pharmacological controls (L-NAME and cPTIO) to definitively isolate the eNOS-derived NO signal[9][10].

Workflow Step1 1. Cell Culture Grow Endothelial Cells Step2 2. Probe Loading 5-10 µM DAR-4M AM Step1->Step2 Step3 3. Washing Remove Excess Probe Step2->Step3 Step4 4. Stimulation & Controls Agonist vs. L-NAME/cPTIO Step3->Step4 Step5 5. Live Imaging Ex: 560nm / Em: 575nm Step4->Step5

Self-validating workflow for endothelial NO imaging with DAR-4M AM.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Causality: DAR-4M AM is highly hydrophobic and supplied in DMSO[4]. Aqueous environments cause it to precipitate if not handled correctly.

  • Action: Prepare a 5 mM stock solution in anhydrous DMSO[4]. Immediately before the experiment, dilute the stock 500-fold to 1000-fold in a neutral physiological buffer (e.g., 0.1 M Phosphate Buffer or HBSS, pH 7.4) to achieve a final working concentration of 5–10 µM[4][6]. Avoid using media with phenol red or high BSA, as these can quench fluorescence[4].

Step 2: Probe Loading

  • Causality: Sufficient time is required for the AM ester to passively diffuse across the lipid bilayer and for intracellular esterases to cleave it into the active DAR-4M form[1].

  • Action: Incubate cultured endothelial cells (e.g., Bovine Aortic Endothelial Cells - BAECs) with the 5–10 µM DAR-4M AM working solution for 30–60 minutes at 37°C in the dark[2][11].

Step 3: Critical Wash Step

  • Causality: Extracellular esterases (from serum) or residual uncleaved probe in the media will react with NO diffusing out of the cell, creating high background noise that masks intracellular spatial resolution.

  • Action: Wash the cells thoroughly 2–3 times with warm, probe-free buffer to remove all extracellular DAR-4M AM[11].

Step 4: Self-Validating Controls & Stimulation

  • Causality: To prove the orange fluorescence is strictly eNOS-derived NO, you must run parallel negative controls.

  • Action:

    • Experimental Group: Stimulate cells with an eNOS agonist like Bradykinin (e.g., 1 µM) or Calcium Ionophore (A23187)[2].

    • Control Group A (Inhibition): Pre-incubate cells with 100 µM L-NAME (an eNOS inhibitor) for 1-12 hours prior to stimulation. This should suppress the fluorescence spike[2][9].

    • Control Group B (Scavenging): Co-incubate cells with 200 µM cPTIO (a specific NO scavenger). This will intercept NO before it reacts with DAR-4M, preventing triazole formation[9][10].

Step 5: Confocal Imaging

  • Action: Image the cells using a confocal laser scanning microscope or epifluorescence microscope. Excite the sample using a 543 nm or 550 nm laser line[1][10]. Collect emission at ~575 nm (orange/red channel)[4][10].

Data Interpretation and Caveats

When utilizing DAR-4M AM, researchers will observe that baseline fluorescence is extremely low. Upon stimulation with bradykinin, intracellular calcium levels rise, activating eNOS[2]. A successful experiment will show a time-dependent increase in cytosolic orange fluorescence, while the nuclear region typically remains dark, accurately reflecting the cytosolic localization of eNOS[2].

Important Caveat: While DAR-4M AM does not react directly with superoxide, hydrogen peroxide, or un-oxidized nitrite/nitrate[6][8], its fluorescence yield can be potentiated if peroxynitrite is present alongside NO donors[8]. Therefore, quantitative comparisons of absolute NO concentration between vastly different biological samples can be challenging; the probe is best utilized for high-resolution qualitative and relative spatiotemporal mapping of NO production[8].

References
  • Bioimaging of Nitric Oxide with Fluorescent Indicators Based on the Rhodamine Chromophore. American Chemical Society.
  • DAR-4M AM - Calbiochem | 251765. Merck Millipore.
  • DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester). Goryo Chemical, Inc.
  • Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species.
  • A Technical Comparison of DAR-4M and DAF Series Probes for Nitric Oxide Detection. Benchchem.
  • Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines.
  • The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO.
  • NOFluor™ Series(一酸化窒素(NO)応答性蛍光プローブ). Kishida Chemical Co., Ltd.
  • Peroxisomes Are Required for in Vivo Nitric Oxide Accumulation in the Cytosol following Salinity Stress. Oxford Academic.
  • A Critical Review of Fluorescent Probes for Nitric Oxide. Benchchem.
  • DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence. Goryo Chemical, Inc.

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Safety & Regulatory Compliance

Safety

Dar-4MT Handling and Disposal Protocol: A Comprehensive Safety Guide

As a Senior Application Scientist, I frequently consult with research teams on the integration of advanced fluorescent probes into their bioanalysis workflows. Dar-4MT (Diaminorhodamine-4M triazole) is the highly specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the integration of advanced fluorescent probes into their bioanalysis workflows. Dar-4MT (Diaminorhodamine-4M triazole) is the highly specific, oxidized fluorescent reference compound for the nitric oxide (NO) probe DAR-4M 1. While it is an invaluable tool for quantifying NO due to its photostability and specific emission spectra (572 nm) 2, its chemical backbone poses distinct environmental and laboratory risks that require stringent disposal protocols.

This guide provides the mechanistic reasoning and step-by-step methodologies required to safely manage Dar-4MT waste, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a self-validating safety system, we must first understand the molecular behavior of the compound we are handling. Dar-4MT contains a conjugated xanthylium (rhodamine) core. This structure dictates our entire approach to its disposal:

  • Aquatic Toxicity & Environmental Persistence: Rhodamine derivatives are notoriously persistent in the environment and highly toxic to aquatic life 3. The planar, lipophilic nature of the dye allows it to intercalate into biological structures. Under no circumstances should Dar-4MT be disposed of down the drain.

  • The Solvent Synergy Risk: In biological assays, Dar-4MT is typically reconstituted in Dimethyl sulfoxide (DMSO) before dilution in aqueous buffers 2. DMSO is a highly effective penetrant that can carry dissolved toxic compounds directly through the skin barrier. Therefore, the hazard profile of a Dar-4MT solution is significantly higher than the powder alone, mandating strict PPE and chemical-resistant containment.

  • Chemical Deactivation: Standard rhodamine dyes are susceptible to oxidation. Exposing Dar-4MT to a strong oxidizing agent, such as sodium hypochlorite (bleach), disrupts the conjugated double-bond system of the fluorophore. This effectively quenches its fluorescence and aids in chemical degradation during spill cleanups 4.

Quantitative Safety & Logistical Parameters

The following table summarizes the critical logistical data required to set up your laboratory's Dar-4MT waste management system.

Table 1: Dar-4MT Logistical and Safety Parameters
ParameterSpecificationOperational Rationale
Chemical Class Rhodamine derivative (Xanthylium inner salt)Requires hazardous chemical waste protocols; zero-drain disposal policy 3.
Primary Solvent DMSO (Dimethyl sulfoxide)DMSO acts as a carrier solvent, increasing skin permeability risks 2.
Spill Deactivator 10% Sodium Hypochlorite (Bleach)Oxidizes the conjugated fluorophore, quenching fluorescence and degrading the dye 4.
Solid Waste Containment Sealed Polyethylene (PE) BagsPrevents leaching and aerosolization of contaminated powders/tips. Do not use PVC 4.
Liquid Waste Containment HDPE CarboysEnsures chemical compatibility with both aqueous buffers and organic solvents like DMSO.

Experimental Protocols for Disposal

Protocol A: Routine Disposal of Dar-4MT Liquid Solutions

Objective: Safely aggregate and dispose of unused Dar-4MT stock solutions (DMSO) and working dilutions (aqueous buffers).

  • PPE Preparation: Don chemical-resistant nitrile gloves (double-gloving is highly recommended when handling DMSO solutions), a fastened lab coat, and chemical splash goggles.

  • Waste Segregation: Ensure the receiving waste container does not contain strong oxidizing agents or acidic waste streams, which could trigger an adverse reaction with the DMSO solvent.

  • Collection: Carefully pour liquid waste into a designated High-Density Polyethylene (HDPE) liquid waste carboy. Use a funnel to prevent splashing.

  • Labeling: Immediately update the laboratory waste log. Label the container clearly as "Hazardous Chemical Waste - Toxic/Rhodamine Dye (Dar-4MT)" and list the exact solvent composition (e.g., 10% DMSO, 90% PBS).

  • Storage: Store the waste container in a cool, dark, and well-ventilated satellite accumulation area until Environmental Health and Safety (EHS) pickup.

Protocol B: Emergency Spill Response and Decontamination

Objective: Contain and neutralize accidental spills of Dar-4MT powder or solutions to prevent environmental release and personnel exposure.

  • Containment:

    • Liquid Spills: Immediately surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or specialized absorbent pads) 3.

    • Powder Spills: Avoid sweeping motions that create aerosols. Instead, gently cover the powder with damp absorbent pads.

  • Collection: Use non-sparking tools to scoop the absorbed material into a heavy-duty Polyethylene (PE) bag 4.

  • Chemical Deactivation: Wash the affected surface area thoroughly with a 10% chlorine bleach (sodium hypochlorite) solution 4. Allow a contact time of 5-10 minutes to ensure complete oxidation of the residual fluorophore.

  • Final Cleanup: Wipe the bleached area with water-soaked paper towels to remove residual bleach. Place all used towels, absorbent materials, and contaminated PPE into the PE bag.

  • Disposal: Seal the PE bag, place it inside a rigid secondary container, label it as "Hazardous Spill Cleanup - Dar-4MT," and contact EHS for immediate removal.

Workflow Visualization

Dar4MT_Disposal A Dar-4MT Waste Generation B1 Solid Waste (Vials, Tips, PPE) A->B1 B2 Liquid Waste (DMSO / Buffer Solutions) A->B2 B3 Accidental Spills (Powder or Liquid) A->B3 C1 Seal in Polyethylene (PE) Bags B1->C1 C2 Collect in HDPE Solvent Jugs B2->C2 C3 Absorb & Decontaminate with 10% Bleach B3->C3 D Label as Hazardous Chemical Waste (Rhodamine Derivative) C1->D C2->D C3->D E EHS Collection & Incineration D->E

Workflow for the safe handling, segregation, and disposal of Dar-4MT chemical waste.

References

  • Title: Chemicals for Research - Genaxxon bioscience: DAR-4MT Source: Genaxxon bioscience URL: [Link]

  • Title: Appendix 11C - Dye Lasers Source: Health, Safety and Environment Office, HKUST URL: [Link]

Sources

Handling

Personal protective equipment for handling Dar-4MT

As a Senior Application Scientist, I recognize that handling advanced fluorogenic probes requires moving beyond generic safety data sheets. Diaminorhodamine-4M triazole (DAR-4MT) is the highly stable, fluorescent product...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced fluorogenic probes requires moving beyond generic safety data sheets. Diaminorhodamine-4M triazole (DAR-4MT) is the highly stable, fluorescent product formed when the nitric oxide (NO) probe DAR-4M reacts with NO[1]. While DAR-4MT is generated intracellularly during live-cell assays, it is also handled directly as a synthetic reference standard to calibrate fluorescence instrumentation[2][3].

Because DAR-4MT and its cell-permeable precursor (DAR-4M AM) are highly lipophilic and almost exclusively reconstituted in dimethyl sulfoxide (DMSO)[4][5], the primary acute hazard profile shifts from the dye itself to the solvent vector. This guide provides a field-proven, causality-driven approach to the safety, handling, and logistics of DAR-4MT.

Chemical & Hazard Profile

To design an effective safety protocol, we must first quantify the physical and spectral properties of the compound. The following data dictates our choice of personal protective equipment (PPE) and optical hardware.

PropertySpecificationOperational Implication
Nomenclature Diaminorhodamine-4M triazole (DAR-4MT)Rhodamine derivative; highly lipophilic[2].
CAS Number 339527-82-1Essential for waste manifest documentation[6].
Molecular Weight 441.49 g/mol Used for precise molarity calculations in standard curves[3].
Solvent Vector Dimethyl sulfoxide (DMSO)Critical Hazard: DMSO is a potent penetration enhancer[4].
Spectral Profile Ex: ~552–560 nm / Em: ~575 nmRequires Cy3 or standard rhodamine filter sets; sensitive to background noise[4][5].
Storage -20°C, desiccated, darkPrevents spontaneous auto-oxidation and moisture degradation[7].

Mechanistic Workflow: The DAR-4MT System

Understanding the chemical pathway of DAR-4MT is essential for both experimental design and safety. When running an assay, researchers handle the unreacted precursor (DAR-4M AM). Once inside the cell, esterases cleave the acetoxymethyl (AM) groups, trapping the probe intracellularly. The subsequent irreversible reaction with NO and oxygen yields the fluorescent DAR-4MT[8].

G A DAR-4M AM (Cell Permeable Precursor) B Intracellular Esterases (Hydrolysis) A->B Enters Cell C DAR-4M (Active NO Sensor) B->C Cleaves AM Group D Nitric Oxide (NO) + O2 (Oxidation) C->D Chelation E DAR-4MT (Fluorescent Triazole) D->E Irreversible Reaction

Intracellular activation of DAR-4M AM to the fluorescent DAR-4MT via NO oxidation.

Causality-Driven PPE Matrix

The presence of DMSO as the primary solvent dictates a stringent PPE protocol. DMSO rapidly transports dissolved solutes through the epidermal barrier and into the systemic circulation.

  • Hand Protection (Strictly Nitrile or Neoprene):

    • The Causality: You must never use natural rubber latex gloves when handling DAR-4MT in DMSO. DMSO degrades latex at a molecular level within seconds, leading to catastrophic barrier failure. Use 100% nitrile gloves (minimum 8 mil thickness). For reconstituting high-concentration stock solutions (e.g., 5 mM), double-gloving is mandatory[4].

  • Eye Protection (ANSI Z87.1 Splash Goggles):

    • The Causality: Standard safety glasses lack an orbital seal. Because DMSO reduces surface tension, a micro-splash can easily travel via capillary action around the edges of standard glasses and into the ocular cavity, carrying the rhodamine dye with it.

  • Body Protection (Knit-Cuff Lab Coat):

    • The Causality: Wear a flame-resistant, fluid-resistant lab coat with knit cuffs. Open cuffs leave the wrist exposed—a common site for solvent micro-splashes during repetitive pipetting.

  • Respiratory Protection (Chemical Fume Hood):

    • The Causality: While DAR-4MT is not highly volatile, the DMSO solvent can easily aerosolize during vigorous vortexing, sonication, or rapid pipetting. All stock preparations must be performed inside a certified chemical fume hood.

Operational Plan: Step-by-Step Handling & Assay Protocol

To ensure a self-validating system, every step of the protocol must include internal checks to verify probe integrity and prevent contamination.

Step 1: Reconstitution and Stock Preparation

  • Remove the DAR-4MT reference standard or DAR-4M AM vial from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which prematurely hydrolyzes the AM esters and ruins the probe[4].

  • Inside a fume hood, add anhydrous DMSO to create a 5 mM stock solution[4][5].

  • Vortex gently. Aliquot the stock into amber, light-blocking microcentrifuge tubes to prevent photo-bleaching.

  • Self-Validation Check: Measure the baseline fluorescence of a diluted stock aliquot. A high baseline indicates the probe has already auto-oxidized and should be discarded.

Step 2: Working Solution Preparation

  • Dilute the 5 mM stock solution 500-fold using a neutral aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to achieve a 10 µM working concentration[4][5].

  • Causality Warning:Do not use buffers containing Phenol Red or Bovine Serum Albumin (BSA). Phenol red has spectral overlap with the ~575 nm emission of DAR-4MT, causing severe signal interference, while BSA can non-specifically bind the probe and quench fluorescence[4][5].

Step 3: Cellular Loading and Measurement

  • Incubate cells with the 10 µM working solution for 30–60 minutes at 37°C.

  • Wash the cells thoroughly (3x) with fresh, probe-free buffer. This removes extracellular probe and prevents high background noise.

  • Excite the sample at 552–560 nm and capture emission at ~575 nm using a Cy3 or standard rhodamine filter set[4][5].

Logistical & Disposal Plan

The disposal of DAR-4MT is complicated by its rhodamine backbone and DMSO solvent. Improper disposal can lead to severe environmental toxicity or dangerous chemical reactions.

  • Liquid Waste Segregation: All liquid waste containing DAR-4MT and DMSO must be collected in designated Halogen-Free Organic Solvent containers.

    • Causality Warning: Never dispose of DMSO-containing waste into containers holding aqueous bleach (Sodium Hypochlorite). DMSO reacts exothermically with bleach, potentially leading to container rupture or the release of toxic chlorine gas.

  • Solid Waste: Pipette tips, microcentrifuge tubes, and cell culture plates exposed to DAR-4MT must be disposed of in solid chemical waste bins, not standard biohazard bags. Do not autoclave solid waste containing DMSO, as the heat will vaporize the solvent, exposing laboratory personnel to toxic fumes.

Emergency Spill Response Workflow

In the event of a DAR-4MT/DMSO spill, immediate and systematic action is required to prevent dermal exposure and facility contamination.

Spill S1 Spill Detected (DAR-4MT in DMSO) S2 Evacuate & Ventilate (Allow aerosols to settle) S1->S2 S3 Don Heavy-Duty PPE (Nitrile/Neoprene, Goggles) S2->S3 S4 Apply Inert Absorbent (Sand or Vermiculite) S3->S4 S5 Collect & Seal (Hazardous Waste Container) S4->S5

Step-by-step emergency response workflow for DAR-4MT and DMSO solvent spills.

References

  • Chemicals for Research - Genaxxon bioscience: DAR-4MT Source: Genaxxon Bioscience URL
  • Source: Vrije Universiteit Amsterdam (VU)
  • DAR-4MT Solution | 339527-82-1 - Order from AdipoGen Source: AdipoGen URL
  • AdipoGen DAR-4MT Solution - Fisher Scientific Source: Fisher Scientific URL
  • DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO)
  • Spectral Properties of DAR-4M: An In-depth Technical Guide Source: BenchChem URL
  • Diaminorhodamine-4M (DAR-4M)
  • DAR-4M AM - Calbiochem | 251765 - Merck Millipore Source: Merck Millipore URL
  • Enzo Life Sciences DAR-4M AM (cell permeable)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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